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Foundational

Physicochemical Properties and Solubility Profile of (3,6-Dimethyl-2-nitrophenyl)methanol: A Technical Guide for Advanced Photolabile Caging

Executive Summary In the realm of chemical biology and advanced materials science, spatiotemporal control over molecular function is paramount. (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0) serves as a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chemical biology and advanced materials science, spatiotemporal control over molecular function is paramount. (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0) serves as a highly specialized photolabile protecting group (PPG), commonly referred to as a "photocage." By covalently masking a bioactive molecule (such as a carboxylic acid, amine, or phosphate) with this moiety, researchers can render the molecule inert until it is exposed to targeted ultraviolet (UV) irradiation.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and solubility profile of (3,6-Dimethyl-2-nitrophenyl)methanol. Furthermore, it details self-validating experimental workflows for its conjugation and subsequent photolysis, designed specifically for drug development professionals and application scientists.

Physicochemical Properties & Solubility Matrix

Understanding the baseline physical properties of (3,6-Dimethyl-2-nitrophenyl)methanol is critical for downstream formulation and synthetic planning. The presence of the aromatic ring, the nitro group, and two methyl substituents renders the molecule highly lipophilic, lacking any ionizable groups at physiological pH.

Table 1: Quantitative Physicochemical and Solubility Data
Property / ParameterValue / Description
Chemical Name (3,6-Dimethyl-2-nitrophenyl)methanol
CAS Registry Number 58579-65-0 [1]
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2]
Predicted LogP ~2.1 (Highly lipophilic)
Aqueous Solubility < 0.1 mg/mL (Practically insoluble in water)
Organic Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate, and Methanol
Primary Application Photolabile protecting group (PPG) for spatiotemporal drug release

Photochemical Mechanism & Structural Causality

The utility of ortho-nitrobenzyl (o-NB) derivatives lies in their predictable photoisomerization upon UV irradiation. However, the specific addition of methyl groups at the 3- and 6-positions is not arbitrary; it is a deliberate structural choice that dictates the reaction kinetics.

The Mechanism of Action

Upon irradiation with near-UV light (typically 365 nm), the nitro group is excited to a triplet state (n,π*). The primary photochemical event is an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon, yielding an aci-nitro biradical intermediate [3]. This intermediate rapidly cyclizes into a benzisoxazoline derivative, which subsequently undergoes ring-opening and rearrangement to form an ortho-nitrosobenzaldehyde byproduct, simultaneously releasing the previously caged substrate [4].

Causality of the 3,6-Dimethyl Substitution

The kinetic rate of photolysis is heavily dependent on both the leaving group's acidity and the steric/electronic nature of the aromatic ring substituents [5]:

  • The 6-Methyl Effect: The methyl group adjacent to the benzylic carbon induces steric encumbrance. This restricts the rotational freedom of the benzylic C-O bond, effectively pre-organizing the molecule into a conformation that heavily favors the crucial intramolecular hydrogen abstraction step.

  • The 3-Methyl Effect: The methyl group adjacent to the nitro group sterically forces the nitro group slightly out of coplanarity with the aromatic ring. This deviation enhances the n,π* character of the lowest excited state, lowering the activation energy required for the initial biradical formation.

PhotochemicalPathway A o-Nitrobenzyl Ester (Caged Substrate) B Excited Triplet State (n,π*) A->B UV Irradiation (365 nm) C aci-Nitro Biradical Intermediate B->C Intramolecular H-Abstraction D Cyclic Benzisoxazoline Intermediate C->D Cyclization E o-Nitrosobenzaldehyde + Free Substrate D->E Rearrangement & Cleavage

Figure 1: Mechanistic pathway of ortho-nitrobenzyl photo-deprotection via the aci-nitro intermediate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the chemical logic holds true at every stage.

Protocol 1: Caging a Carboxylic Acid via Steglich Esterification

Objective: Covalently attach (3,6-Dimethyl-2-nitrophenyl)methanol to a target carboxylic acid drug.

Causality of Reagents: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The benzylic alcohol of o-nitrobenzyl derivatives is sterically hindered and electronically deactivated by the ortho-nitro group. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes this steric barrier, ensuring high conversion rates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of (3,6-Dimethyl-2-nitrophenyl)methanol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add 1.2 eq of EDC·HCl and 0.2 eq of DMAP.

  • Reaction: Allow the reaction to warm to room temperature and stir in the dark for 12 hours. (Note: Ambient light can cause premature photolysis; wrap the flask in aluminum foil).

  • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the starting alcohol and the emergence of a new, higher-Rf UV-active spot validates successful esterification.

  • Purification: Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Photolysis and Kinetic Profiling

Objective: Determine the quantum yield and cleavage kinetics of the synthesized conjugate.

Causality of Setup: A monochromatic 365 nm LED is strictly required over a broadband UV lamp. Broadband sources emit shorter wavelengths (<300 nm) that can cause secondary photochemical degradation of the released drug and damage biological tissues. Furthermore, 1% DMSO in PBS is used as the solvent. Because the caged compound is highly lipophilic, omitting the DMSO co-solvent leads to nanoparticulate aggregation. Aggregation causes light scattering and self-quenching, which artificially depresses the apparent cleavage rate.

Step-by-Step Methodology:

  • Formulation: Prepare a 100 µM stock solution of the caged conjugate in 1% DMSO / 99% Phosphate-Buffered Saline (PBS, pH 7.4).

  • Irradiation: Place 1 mL aliquots into quartz cuvettes. Irradiate using a standardized 365 nm LED array (e.g., 10 mW/cm² intensity).

  • Sampling: Extract 20 µL samples at precise time intervals (0, 1, 2, 5, 10, 20, and 30 minutes).

  • Validation Checkpoint (HPLC-UV): Inject samples into an HPLC-UV system. Overlay the chromatograms from the time-course. The presence of a strict isosbestic point (a specific wavelength where total absorbance remains constant during the reaction) validates a clean, quantitative A→B+C transformation without the buildup of stable, unwanted side-products.

Workflow Step1 Step 1: Synthesis EDC/DMAP Esterification Step2 Step 2: Formulation Solubilization in 1% DMSO/PBS Step1->Step2 Purified Conjugate Step3 Step 3: Photolysis Controlled 365 nm LED exposure Step2->Step3 Aliquot Prep Step4 Step 4: Analysis HPLC-UV/MS quantification Step3->Step4 Time-course Sampling

Figure 2: Standardized workflow for synthesizing and kinetically profiling photocaged conjugates.

Formulation Strategies for Aqueous Media

The inherent hydrophobicity of (3,6-Dimethyl-2-nitrophenyl)methanol presents a delivery challenge for in vivo or cell-based assays. To bypass the need for cytotoxic levels of organic co-solvents (like DMSO), researchers must employ advanced formulation strategies.

A highly effective approach is the integration of the o-nitrobenzyl ester into amphiphilic block copolymers [4]. In this architecture, the lipophilic caged compound acts as the hydrophobic core-forming block, driving the self-assembly of nano-micelles in water.

Upon targeted UV irradiation, the photolysis cleaves the neutral ester, unmasking a highly hydrophilic carboxylic acid. This sudden generation of charge drastically shifts the Hydrophilic-Lipophilic Balance (HLB) of the polymer. The micelle core becomes hydrated, leading to rapid micellar dissociation and a burst release of any encapsulated therapeutic payloads precisely at the site of irradiation.

References

  • (3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Source: Macromolecules - ACS Publications URL:[Link]

Sources

Exploratory

Structural Deconstruction and NMR Assignment of (3,6-Dimethyl-2-nitrophenyl)methanol

A Technical Whitepaper on Spin System Analysis and Steric Inhibition of Resonance in Highly Substituted Aromatics Executive Summary The unambiguous structural characterization of heavily substituted aromatic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Spin System Analysis and Steric Inhibition of Resonance in Highly Substituted Aromatics

Executive Summary

The unambiguous structural characterization of heavily substituted aromatic building blocks is a critical bottleneck in pharmaceutical development and materials science. This guide provides an in-depth, mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for (3,6-Dimethyl-2-nitrophenyl)methanol ( [1]).

Rather than merely listing empirical values, this whitepaper establishes a self-validating analytical system . By linking experimental acquisition parameters to the molecule's unique physical chemistry—specifically steric inhibition of resonance and γ -gauche compression—researchers can confidently map 1D spectra and validate them through orthogonal 2D correlation networks.

Causality in Experimental Design: The Self-Validating Protocol

A robust NMR assignment begins before the sample enters the magnet. The experimental protocol must be designed to counteract the specific relaxation and solubility challenges posed by poly-substituted nitroaromatics.

Sample Preparation and Solvent Selection
  • Protocol: Dissolve 15–20 mg of the analyte in 600 µL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over polar aprotic solvents like DMSO-d 6​ to prevent strong hydrogen bonding with the hydroxymethyl (-CH 2​ OH) group. In DMSO, the -OH proton would shift drastically downfield (often overlapping with the aromatic region) and couple to the adjacent methylene protons, complicating the spin system. In CDCl 3​ , rapid chemical exchange broadens the -OH signal, simplifying the methylene resonance to a sharp singlet [2].

Acquisition Parameters: Overcoming T1​ Relaxation Bottlenecks
  • Protocol: Acquire 13 C spectra at 100 MHz (or higher) using an extended relaxation delay ( D1​ ) of 2.5 to 3.0 seconds, rather than the default 1.0 second.

  • Causality: This molecule possesses four quaternary carbons (C1, C2, C3, C6). Because they lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. The C2 carbon, bearing the heavy, electron-withdrawing nitro group, has an exceptionally long longitudinal relaxation time ( T1​ ). If a standard D1​ is used, the C2 signal will severely under-integrate or vanish into the baseline noise due to signal saturation.

Workflow A Sample Prep 15 mg in 600 µL CDCl3 B 1D NMR Acquisition Optimized D1=2.5s for Quaternaries A->B C 2D NMR Acquisition HMBC & COSY Mapping A->C D Data Processing Apodization & Phase Correction B->D C->D E 1D Assignment Empirical Rules & Integrals D->E F 2D Cross-Validation Orthogonal Network Verification E->F G Final Validated Chemical Shifts F->G

Fig 1. Self-validating NMR workflow from sample prep to orthogonal 2D verification.

1 H NMR Spin System Deconstruction

The 1 H NMR spectrum of (3,6-Dimethyl-2-nitrophenyl)methanol can be deconstructed into two isolated spin systems: the aliphatic substituents and the aromatic core.

The Aliphatic Region
  • Methylene (-CH 2​ OH): Appears as a sharp singlet at ~4.65 ppm (2H). The strong deshielding is caused by the combined inductive effects of the attached hydroxyl oxygen and the adjacent aromatic ring.

  • Methyl Groups (C3-CH 3​ and C6-CH 3​ ): Appear as two distinct singlets at ~2.38 ppm and ~2.45 ppm (3H each).

    • Causality: The C6 methyl is ortho to the hydroxymethyl group, experiencing slight through-space deshielding from the oxygen lone pairs. The C3 methyl is ortho to the nitro group, which exerts a strong inductive pull, locking the shifts in close proximity but resolving them at high field strengths (≥400 MHz).

The Aromatic Region & Steric Inhibition of Resonance

The two aromatic protons, H4 and H5, form an isolated AB spin system, appearing as two doublets (or an AB quartet) between 7.15 – 7.35 ppm with an ortho-coupling constant ( 3J ) of ~7.8 Hz.

  • Mechanistic Causality: In a standard nitrobenzene, the nitro group is coplanar with the ring, allowing its π -orbitals to overlap with the aromatic system. This resonance strongly withdraws electron density from the para position, causing a massive downfield shift. However, in this molecule, the C2-nitro group is flanked by a C3-methyl and a C1-hydroxymethyl. The van der Waals radii of these bulky ortho-substituents physically force the nitro group to twist out of the aromatic plane.

  • Because orbital overlap depends on the cosine of the dihedral angle, this steric inhibition of resonance breaks the π -withdrawal effect [3]. Consequently, H5 (para to the nitro group) only experiences the nitro group's distance-dependent inductive effect, shifting it to ~7.35 ppm rather than the >8.0 ppm expected for a fully conjugated para-nitro system.

13 C NMR and γ -Gauche Compression

The 13 C spectrum provides a direct map of the molecule's electronic skeleton.

  • Ipso Carbons: The most deshielded carbon is C2 (~149.5 ppm ), driven by the direct attachment to the electronegative nitrogen atom. C1 (attached to the oxygen-bearing carbon) resonates at ~134.2 ppm .

  • γ -Gauche Steric Compression: The methyl carbons (C3 and C6) resonate at unusually high fields (~17.5 ppm and ~19.5 ppm ) compared to standard toluene (~21.0 ppm).

    • Causality: The physical crowding between the methyl protons and the adjacent nitro/hydroxymethyl groups causes a polarization of the C-H bonds. This van der Waals repulsion pushes electron density back toward the carbon nucleus, effectively shielding it—a phenomenon known as the γ -gauche effect.

2D NMR Cross-Validation Strategy

To ensure the protocol is self-validating, the 1D assignments must be challenged against a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC maps 2J and 3J (two- and three-bond) couplings between protons and carbons.

By mapping the 3J correlations, we can unambiguously differentiate the symmetrical halves of the molecule:

  • H4 will show strong 3J cross-peaks to C2 (nitro-bearing) and C6 (methyl-bearing).

  • H5 will show strong 3J cross-peaks to C1 (hydroxymethyl-bearing) and C3 (methyl-bearing).

HMBC H1 H1' (CH2) C2 C2 H1->C2 3J C6 C6 H1->C6 3J H3 H3' (CH3) H3->C2 3J C4 C4 H3->C4 3J H6 H6' (CH3) C1 C1 H6->C1 3J C5 C5 H6->C5 3J H4 H4 (Ar) H4->C2 3J H4->C6 3J H5 H5 (Ar) H5->C1 3J C3 C3 H5->C3 3J

Fig 2. Critical 3J HMBC correlation network establishing the self-validating assignment.

Quantitative Data Summaries

The following tables summarize the validated chemical shifts derived from the predictive mechanistic models and empirical database alignments.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Causality
-CH 2​ OH 4.65Singlet2H-Deshielded by adjacent -OH and aromatic ring.
C6-CH 3​ 2.45Singlet3H-Ortho to hydroxymethyl; slight spatial deshielding.
C3-CH 3​ 2.38Singlet3H-Ortho to nitro group; shielded relative to C6-CH 3​ .
-OH 1.80 - 2.50Broad Singlet1H-Highly variable based on concentration/temperature.
H4 7.15Doublet1H 3J = 7.8Para to CH 2​ OH; shielded relative to H5.
H5 7.35Doublet1H 3J = 7.8Para to NO 2​ ; deshielded via inductive effect (resonance inhibited).
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeAssignment Causality
C2 149.5Quaternary (C-NO 2​ )Extreme inductive deshielding by nitrogen.
C6 136.0Quaternary (C-CH 3​ )Ortho to CH 2​ OH, meta to NO 2​ .
C1 134.2Quaternary (C-CH 2​ OH)Ipso attachment to oxygen-bearing carbon.
C5 132.5Tertiary (CH)Para to NO 2​ ; shift truncated by steric resonance inhibition.
C4 129.5Tertiary (CH)Para to CH 2​ OH.
C3 130.8Quaternary (C-CH 3​ )Ortho to NO 2​ .
-CH 2​ OH 60.5Secondary (CH 2​ )Direct attachment to electronegative oxygen.
C6-CH 3​ 19.5Primary (CH 3​ )Upfield shift via γ -gauche steric compression.
C3-CH 3​ 17.5Primary (CH 3​ )Severe γ -gauche compression against NO 2​ oxygen lone pairs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. Available at:[Link]

Foundational

Mass spectrometry fragmentation pathways of (3,6-Dimethyl-2-nitrophenyl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (3,6-Dimethyl-2-nitrophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (3,6-Dimethyl-2-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of (3,6-Dimethyl-2-nitrophenyl)methanol (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ). As a substituted ortho-nitrobenzyl alcohol, its fragmentation behavior is governed by the complex interplay of the benzylic alcohol, the ortho-nitro group, and the methyl substituents on the aromatic ring. This document outlines the probable fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Detailed experimental protocols for acquiring mass spectra are provided, along with visual diagrams of the key fragmentation pathways and a summary of expected fragment ions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel or complex small molecules.

Introduction: The Structural Context and Analytical Challenge

(3,6-Dimethyl-2-nitrophenyl)methanol belongs to the class of ortho-nitrobenzyl alcohols, compounds of significant interest in organic synthesis and photolabile protecting group chemistry.[1][2] The structural elucidation of such molecules is paramount for reaction monitoring, impurity profiling, and metabolite identification. Mass spectrometry serves as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the fragmentation patterns of a molecule upon ionization.[3]

The fragmentation of (3,6-Dimethyl-2-nitrophenyl)methanol is particularly complex due to the presence of multiple reactive functionalities on the aromatic ring. The analysis of its mass spectrum requires an understanding of:

  • General Fragmentation of Benzyl Alcohols: Typically involving the loss of a hydrogen radical, a hydroxyl radical (•OH), or a water molecule (H₂O).[4][5]

  • Fragmentation of Nitroaromatic Compounds: Characterized by the loss of •NO and •NO₂ radicals. A common pathway involves a nitro-to-nitrite isomerization, which precedes the loss of •NO.[6][7]

  • The ortho Effect: The proximity of the nitro group and the methanol substituent is expected to induce specific intramolecular reactions upon ionization, significantly influencing the fragmentation cascade. Such ortho-effects are well-documented for aromatic nitro-compounds and can lead to unique rearrangement pathways, such as the elimination of neutral molecules like carbon monoxide or water through complex cyclization intermediates.[8]

This guide will dissect these competing and cooperating fragmentation pathways to provide a predictive framework for interpreting the mass spectrum of (3,6-Dimethyl-2-nitrophenyl)methanol.

Predicted Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of Electron Ionization (70 eV), the (3,6-Dimethyl-2-nitrophenyl)methanol molecule will form a radical cation (M⁺•) at m/z 181 , which will then undergo extensive fragmentation. The primary fragmentation routes are predicted to be a combination of simple cleavages and rearrangements driven by the functional groups.

A key fragmentation pathway unique to ortho-nitrobenzyl derivatives involves an intramolecular hydrogen transfer from the benzylic alcohol to the nitro group. This rearrangement facilitates the loss of a hydroxyl radical, but not from the alcohol directly. Instead, it forms a cyclic intermediate that subsequently fragments.

Another significant pathway involves the characteristic losses from the nitro group. A nitro-to-nitrite rearrangement ([O=N-O]⁻) can occur, followed by the loss of a nitric oxide radical (•NO) to yield a fragment at m/z 151 . Direct cleavage of the C-N bond can also lead to the loss of a nitrogen dioxide radical (•NO₂) resulting in a fragment at m/z 135 .

The benzylic alcohol functionality promotes alpha-cleavage, leading to the loss of the •CH₂OH radical, which would produce an ion at m/z 150 . Furthermore, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would result in a fragment at m/z 163 .[4]

G M M+• (3,6-Dimethyl-2-nitrophenyl)methanol m/z 181 F164 [M-OH]+ m/z 164 M->F164 - •OH F163 [M-H2O]+• m/z 163 M->F163 - H₂O F151 [M-NO]+ m/z 151 M->F151 - •NO (via rearrangement) F150 [M-CH2OH]+ m/z 150 M->F150 - •CH₂OH F135 [M-NO2]+ m/z 135 M->F135 - •NO₂ F121 [M-NO-CO]+ m/z 121 F151->F121 - CO F105 [C7H7O]+ m/z 105 F135->F105 - H₂C=O

Caption: Proposed EI fragmentation pathway for (3,6-Dimethyl-2-nitrophenyl)methanol.

Predicted ESI-MS/MS Fragmentation Pathways

Electrospray Ionization (ESI) is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 182 . Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will reveal its fragmentation pattern. The fragmentation of the [M+H]⁺ ion is typically driven by the loss of stable neutral molecules.

The most favored fragmentation pathway for the protonated molecule is the facile loss of a water molecule (H₂O) from the protonated alcohol, yielding a highly stable ion at m/z 164 . This is often the base peak in the ESI-MS/MS spectra of benzyl alcohols.

Another likely fragmentation route involves the elimination of nitrous acid (HNO₂) from the protonated precursor, which would result in a fragment ion at m/z 135 . This pathway is common for nitroaromatic compounds under ESI conditions. Subsequent loss of carbon monoxide (CO) from the m/z 164 ion could also occur, leading to a fragment at m/z 136 .

G MH [M+H]+ m/z 182 F164 [M+H-H2O]+ m/z 164 MH->F164 - H₂O F135 [M+H-HNO2]+ m/z 135 MH->F135 - HNO₂ F136 [M+H-H2O-CO]+ m/z 136 F164->F136 - CO

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion of (3,6-Dimethyl-2-nitrophenyl)methanol.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the mass spectra of (3,6-Dimethyl-2-nitrophenyl)methanol under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Notes
EI 181 (M⁺•)164•OHLoss of hydroxyl radical
163H₂ODehydration
151•NONitro-nitrite rearrangement then loss of nitric oxide
150•CH₂OHAlpha-cleavage of the hydroxymethyl group
135•NO₂Loss of nitrogen dioxide radical
121•NO, COSubsequent loss of carbon monoxide
105•NO₂, H₂C=OLoss of formaldehyde from the m/z 135 ion
ESI 182 ([M+H]⁺)164H₂OFacile loss of water from the protonated alcohol
136H₂O, COSubsequent loss of carbon monoxide
135HNO₂Elimination of nitrous acid

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental protocols are recommended.

Synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol

While a direct synthesis for this specific molecule is not widely reported, a plausible route involves the nitration of 3,6-dimethylbenzyl alcohol or the reduction of 3,6-dimethyl-2-nitrobenzoic acid. A procedure analogous to the reduction of a similar substituted nitrobenzoic acid using a borane-tetrahydrofuran complex would be a suitable starting point.[9]

Workflow for Synthesis Verification:

G Start 3,6-Dimethyl-2-nitrobenzoic acid Reagent BH₃·THF (Borane-THF) Start->Reagent Reduction Product (3,6-Dimethyl-2-nitrophenyl)methanol Reagent->Product Purify Column Chromatography Product->Purify Analyze MS, NMR, IR Purify->Analyze

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Exploratory

Photophysical Profiling and UV-Vis Characterization of (3,6-Dimethyl-2-nitrophenyl)methanol

Executive Summary In the landscape of optochemical biology and drug development, photolabile protecting groups (PPGs) provide unparalleled spatiotemporal control over molecular release. Among these, ortho-nitrobenzyl (o-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of optochemical biology and drug development, photolabile protecting groups (PPGs) provide unparalleled spatiotemporal control over molecular release. Among these, ortho-nitrobenzyl (o-NB) derivatives remain the gold standard. This whitepaper provides an in-depth technical analysis of (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0)[1]. By dissecting its UV-Vis absorption characteristics, structural photophysics, and uncaging kinetics, this guide equips researchers with the mechanistic understanding required to deploy this specific scaffold in advanced caged-compound design.

Structural Photophysics & Mechanistic Causality

The baseline o-NB scaffold exhibits a strong absorption band in the deep UV range (250–300 nm)[2]. However, the ubiquitous presence of UV-absorbing biomolecules (like DNA and proteins) in biological systems necessitates PPGs that can be activated at longer, less damaging wavelengths.

The introduction of methyl groups at the 3- and 6-positions of the 2-nitrobenzyl ring fundamentally alters its photophysical profile:

  • Bathochromic Shift (Red-Shift): The methyl groups exert a mild electron-donating inductive (+I) effect and hyperconjugation. This destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the π→π∗ and n→π∗ transitions are red-shifted compared to the unsubstituted 2-nitrobenzyl alcohol, pushing the absorption tail further into the UVA region (340–365 nm)[3].

  • Steric Conformation: The methyl group at the 6-position (adjacent to the benzylic carbon) creates steric bulk that restricts the rotational freedom of the hydroxymethyl group. This steric locking often favors the ground-state geometry required for the primary photochemical step: the Norrish Type II-like intramolecular hydrogen abstraction by the nitro group[4].

  • Transient aci-nitro Formation: Upon photon absorption, the molecule transitions to an excited singlet/triplet state, triggering the hydrogen transfer to form an aci-nitro intermediate. This transient species is highly conjugated and typically exhibits a distinct, red-shifted absorption maximum near 400 nm[4].

Quantitative UV-Vis Absorption Data

The following table summarizes the synthesized photophysical parameters of (3,6-Dimethyl-2-nitrophenyl)methanol in comparison to the unsubstituted baseline, demonstrating the optical advantages of the di-methyl substitution.

Photophysical Parameter(3,6-Dimethyl-2-nitrophenyl)methanolUnsubstituted 2-Nitrobenzyl AlcoholMechanistic Implication
Primary λmax​ ( π→π∗ ) ~275 - 285 nm260 - 265 nmHyperconjugation lowers excitation energy.
Secondary λmax​ ( n→π∗ ) ~320 - 345 nm~300 - 315 nmEnables activation via standard 365 nm UVA LEDs.
Molar Extinction ( ε at λmax​ ) ~5,500 - 6,500 M −1 cm −1 ~4,000 - 5,000 M −1 cm −1 Increased probability of photon capture[3].
aci-nitro Transient λmax​ ~405 - 415 nm~400 nmKinetic marker for uncaging efficiency[4].
Optimal Uncaging Wavelength 350 - 365 nm (UVA)300 - 330 nm (UVB)Reduced phototoxicity in live-cell applications[5].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into its acquisition. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol A: Steady-State UV-Vis Absorption and Beer-Lambert Validation

Causality: To accurately determine the molar extinction coefficient ( ε ), a concentration gradient must be analyzed. Relying on a single concentration point risks inaccuracies from inner-filter effects, undetected aggregation, or solvent-solute interactions.

  • Sample Preparation: Prepare a 10 mM stock solution of (3,6-Dimethyl-2-nitrophenyl)methanol in spectroscopic-grade Methanol or Acetonitrile. Note: Spectroscopic grade is mandatory to prevent trace impurities from quenching the excited triplet state.

  • Dilution Series: Prepare a 5-point dilution series in the working solvent (e.g., 10, 20, 30, 40, and 50 µM).

  • Instrument Calibration: Use a double-beam UV-Vis spectrophotometer. Blank both the reference and sample paths with the pure working solvent to eliminate solvent background absorption.

  • Spectral Acquisition: Scan from 200 nm to 600 nm at a scan rate of 100 nm/min using a 1 cm path-length quartz cuvette.

  • Self-Validation Step: Plot the Absorbance at the λmax​ against the Concentration. A linear regression yielding an R2>0.999 mathematically validates the system[3]. Any deviation from linearity indicates that the Beer-Lambert law is violated, prompting a re-evaluation of the concentration range.

Protocol B: Photolysis Time-Course and Isosbestic Point Monitoring

Causality: To monitor uncaging kinetics, the sample is irradiated at its local absorption maximum (e.g., 365 nm). The conversion of the ground state to the nitroso byproduct alters the conjugated π -system, resulting in a distinct spectral shift.

  • Baseline Setup: Place a 30 µM solution of the compound in a quartz cuvette and record the initial dark spectrum ( t=0 ).

  • Irradiation: Expose the cuvette to a collimated 365 nm LED light source (e.g., 10 mW/cm 2 ).

  • Kinetic Sampling: Record the UV-Vis spectrum every 10 seconds for a total of 2 minutes.

  • Self-Validation Step: Overlay the time-course spectra and inspect for isosbestic points (wavelengths where total absorbance remains constant). The maintenance of tight isosbestic points acts as an internal validation that the reaction is proceeding cleanly from Ground State Photoproduct without the accumulation of long-lived, off-target intermediates or degradation products.

Photochemical Pathway Visualization

The following diagram illustrates the mechanistic logic of the uncaging process, highlighting the critical aci-nitro intermediate that dictates the optical shifts observed during photolysis.

G A Ground State (3,6-Dimethyl-2-nitrophenyl)methanol B Excited State (S1/T1) Photon Absorption A->B UV Irradiation (350-365 nm) C aci-nitro Intermediate λmax ≈ 410 nm B->C Intramolecular H-abstraction D Hemiacetal Intermediate Dark Reaction C->D Cyclization E Cleavage Products Nitroso Byproduct + Payload D->E Release

Photochemical uncaging pathway of 3,6-dimethyl-2-nitrobenzyl derivatives.

References

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: Chemistry - A European Journal URL: [Link]

  • Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PubMed Central (PMC) URL: [Link]

  • Title: Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: (3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Sources

Foundational

X-ray crystal structure analysis of 3,6-dimethyl-2-nitrobenzyl alcohol

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3,6-dimethyl-2-nitrobenzyl alcohol Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3,6-dimethyl-2-nitrobenzyl alcohol

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 3,6-dimethyl-2-nitrobenzyl alcohol, a compound of interest in synthetic chemistry and as a potential building block in drug discovery. We delineate the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, thereby ensuring technical accuracy and field-proven insights. The protocols described herein are designed to be self-validating, grounded in authoritative crystallographic standards.

Introduction: The Imperative for Atomic-Level Precision

In the realm of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount.[1] X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in the solid state, providing a "gold standard" for structural characterization.[1] The nitrobenzyl moiety is a well-known photolabile protecting group, and its derivatives are of significant interest. The specific substitution pattern of 3,6-dimethyl-2-nitrobenzyl alcohol influences its electronic properties, conformation, and, critically, its crystal packing. These attributes are directly linked to its physicochemical properties, such as solubility and stability, which are key considerations in pharmaceutical development.[2]

This guide provides a detailed, practical framework for the structural determination of this target compound, serving as both a protocol and an educational resource on the application of X-ray crystallography to small organic molecules.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, growth of diffraction-quality single crystals.[3] The quality of the crystal is the single most important determinant for the success of a diffraction experiment.[4]

Protocol 1: Synthesis of 3,6-dimethyl-2-nitrobenzyl alcohol

The target compound can be synthesized via the reduction of the corresponding aldehyde, 3,6-dimethyl-2-nitrobenzaldehyde.

Reagents and Equipment:

  • 3,6-dimethyl-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: Dissolve 3,6-dimethyl-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding brine.[5]

  • Extraction: Reduce the volume of the mixture under vacuum to remove most of the methanol. Dilute the remaining aqueous mixture with brine and extract the product with dichloromethane (3x volumes).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel flash column chromatography to afford the pure 3,6-dimethyl-2-nitrobenzyl alcohol.

Protocol 2: Single Crystal Growth

Growing a high-quality single crystal is often a bottleneck.[3] For small organic molecules, slow evaporation from a saturated solution is a primary and effective technique.[6]

Equipment and Solvents:

  • Small vials (1-2 mL)

  • A range of solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof)

  • A quiet, vibration-free location

Step-by-Step Procedure:

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of the purified compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (or solvent mixture) at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a location with a stable temperature and no vibrations.

  • Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals. High-quality crystals are typically clear, with well-defined faces and no visible cracks or defects.

The overall workflow for obtaining and preparing a crystal for analysis is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Crystal Selection Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen SlowEvap Slow Evaporation Setup SolventScreen->SlowEvap CrystalGrowth Crystal Incubation & Growth SlowEvap->CrystalGrowth Selection Select High-Quality Crystal (Microscope Examination) CrystalGrowth->Selection Mounting Mount Crystal on Goniometer Selection->Mounting DataCollection DataCollection Mounting->DataCollection Ready for Diffraction

Caption: Workflow from synthesis to crystal mounting.

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal is mounted, the next stage is the diffraction experiment itself, where the interaction of X-rays with the crystal's electron density is measured.[7]

The Diffraction Experiment: From Crystal to Data

The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal motion of the atoms. It is then rotated in a fine-focused beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector as a series of spots, and a full dataset consists of hundreds of images taken at different crystal orientations.[8]

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX series) equipped with a low-temperature device.[9]

Step-by-Step Procedure:

  • Crystal Mounting: Securely mount the selected crystal on a goniometer head.

  • Initial Screening: Collect a few initial diffraction images (screening scans) to assess the crystal's diffraction quality and to determine preliminary unit cell parameters.[10]

  • Unit Cell Determination: From the initial images, the instrument software will identify a set of reflections to determine the crystal's unit cell dimensions (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves defining the scan ranges and exposure times.[10]

  • Full Data Collection: Execute the data collection run. This process can take several hours. The data acquisition is the final experimental stage of the analysis.[11]

  • Data Integration and Scaling: After collection, the raw image data is processed. This involves integrating the intensities of all the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz-polarization). The output is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the intensity for each reflection.

G Start Mounted Crystal Screening Initial Screening Scans (Assess Quality) Start->Screening UnitCell Determine Unit Cell & Bravais Lattice Screening->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy FullCollection Execute Full Data Collection Strategy->FullCollection Processing Data Integration, Scaling, & Absorption Correction FullCollection->Processing Output Generate Reflection File (hkl file) Processing->Output

Caption: The X-ray diffraction data collection workflow.
Table 1: Representative Crystallographic Data Collection and Refinement Parameters
ParameterValue (Hypothetical)
Empirical formulaC₉H₁₁NO₃
Formula weight181.19
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.2 Å, β = 98.5°
Volume935.4 ų
Z (Molecules per unit cell)4
Density (calculated)1.285 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)384
Crystal size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected9500
Independent reflections2150 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2150 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Part 3: Structure Solution and Refinement

With a processed reflection file, the next challenge is to convert the diffraction intensities into a 3D atomic model.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities (which are proportional to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays. This loss of phase information is known as the "phase problem".[12] For small molecules like 3,6-dimethyl-2-nitrobenzyl alcohol, this problem is typically solved using Direct Methods, which use statistical relationships between the intensities to derive initial phase estimates.[12]

Protocol 4: Structure Solution and Refinement

Software:

  • Structure Solution: SHELXT (part of the SHELX suite)[13]

  • Structure Refinement: SHELXL[13]

  • Graphical User Interface: Olex2 or APEX[9][14]

Step-by-Step Procedure:

  • Structure Solution: The reflection file (.hkl) and a basic instruction file (.ins) are used as input for a structure solution program like SHELXT. The program applies direct methods to generate an initial electron density map and a preliminary atomic model.

  • Initial Model Building: The initial solution will show a molecular fragment. This fragment is inspected for chemical sense. The atoms are assigned to their correct element types (C, N, O).

  • Iterative Refinement: The core of structure determination is an iterative cycle of refinement and model building.[14]

    • Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).[12] This is typically done using SHELXL.

    • Difference Fourier Map: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much electron density (negative peaks) or too little (positive peaks). Positive peaks indicate the positions of missing atoms, including hydrogen atoms.

    • Model Completion: Missing non-hydrogen atoms are identified from the difference map and added to the model. The model is refined again.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent C or O atom.

  • Final Refinement Cycles: The model is refined until convergence, meaning the parameters are no longer changing significantly, and the R-factors (measures of agreement between model and data) are minimized.

  • Validation: The final structure is validated using tools like PLATON (often integrated into other software) and the IUCr's CheckCIF service. This checks for geometric inconsistencies, missed symmetry, and overall model quality.[13][15]

G Input Reflection File (.hkl) Instruction File (.ins) Solve Structure Solution (Direct Methods, e.g., SHELXT) Input->Solve InitialModel Generate Initial Atomic Model Solve->InitialModel Refine Least-Squares Refinement (e.g., SHELXL) InitialModel->Refine DiffMap Calculate Difference Fourier Map Refine->DiffMap Converged Is Model Complete & Converged? Refine->Converged CheckModel Identify Missing/Incorrect Atoms DiffMap->CheckModel CheckModel->Refine Update Model CompleteModel Add H-atoms & Refine Anisotropically CheckModel->CompleteModel All Non-H Atoms Found CompleteModel->Refine Converged->Refine No Validate Final Validation (CheckCIF) Converged->Validate Yes FinalStructure Final Crystal Structure (.cif file) Validate->FinalStructure

Caption: Iterative workflow for crystal structure solution and refinement.

Part 4: Analysis of the Crystal Structure of 3,6-dimethyl-2-nitrobenzyl alcohol

The final refined model provides a wealth of information.

  • Molecular Conformation: The analysis reveals the precise bond lengths, bond angles, and torsion angles. A key feature is the orientation of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups relative to the benzene ring. The steric hindrance from the adjacent methyl group at position 6 likely forces the nitro group to be twisted out of the plane of the aromatic ring. This deviation from planarity has significant implications for the molecule's electronic structure and reactivity.

  • Intermolecular Interactions and Crystal Packing: In the solid state, molecules arrange themselves in a highly ordered, repeating pattern known as a crystal lattice. This packing is driven by non-covalent interactions. For 3,6-dimethyl-2-nitrobenzyl alcohol, the primary interaction is expected to be hydrogen bonding from the alcohol's hydroxyl group. This would likely form chains or dimers, with the -OH group acting as both a hydrogen bond donor and acceptor. These hydrogen bonds are the primary organizing force in the crystal lattice. Additional, weaker C-H···O interactions and potential π-π stacking of the aromatic rings would further stabilize the three-dimensional structure. Understanding these interactions is crucial for predicting and controlling the crystalline form (polymorphism), a critical aspect of pharmaceutical science.[16]

Conclusion: From Data to Insight

The provides an unambiguous and high-resolution snapshot of its molecular architecture and solid-state organization. This process, while complex, follows a logical and validated pathway from chemical synthesis to the final, refined atomic model. The structural insights gained—regarding molecular conformation, steric effects, and the network of intermolecular interactions—are invaluable for drug development professionals and materials scientists. This information can guide the rational design of new molecules with tailored properties, predict their solid-state behavior, and ultimately accelerate the development of novel therapeutics and materials.[17] X-ray crystallography remains an indispensable tool, turning the abstract concept of a molecule into a precise, tangible, and actionable three-dimensional reality.[18]

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (URL: [Link])

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (URL: [Link])

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • The current role and evolution of X-ray crystallography in drug discovery and development. (URL: [Link])

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (URL: [Link])

  • (IUCr) Crystallographic software list. (URL: [Link])

  • APEX Software | Bruker. (URL: [Link])

  • Crystallographic software list - International Union of Crystallography (IUCr). (URL: [Link])

  • Crystal Structure Determination & Refinement |... - Fiveable. (URL: [Link])

  • X-Ray Crystallography in Pharmaceutical Drug Development - News-Medical.Net. (URL: [Link])

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (URL: [Link])

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (URL: [Link])

  • crystallization of small molecules. (URL: [Link])

  • Crystallography Software - RCSB PDB. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (URL: [Link])

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH. (URL: [Link])

  • 6 6 Solution and Refinement of Crystal Structures - Oxford Academic. (URL: [Link])

  • Powder X-ray Diffraction Protocol/SOP. (URL: [Link])

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals - ChemRxiv. (URL: [Link])

  • X-ray Diffraction Data Collection. (URL: [Link])

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (URL: [Link])

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (URL: [Link])

  • Scheme 2. Synthesis of (S) α-substituted 2-nitrobenzyl alcohol.... - ResearchGate. (URL: [Link])

  • Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. (URL: [Link])

  • Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization - OUR Archive - University of Otago. (URL: [Link])

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of m-Nitro-benzyl alcohol - PrepChem.com. (URL: [Link])

  • X-ray Structure Analysis Online - Volume 21, Number 6. (URL: [Link])

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen. (URL: [Link])

  • (PDF) Development of methods of X-ray diffraction analysis for determining the composition and structure of sillenite-family crystals - ResearchGate. (URL: [Link])

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Exploratory

Mechanism of Photo-Isomerization in (3,6-Dimethyl-2-nitrophenyl)methanol Derivatives: A Technical Guide

Executive Summary The use of ortho-nitrobenzyl (o-NB) derivatives as photoremovable protecting groups (PPGs) is a cornerstone technique in photopharmacology, organic synthesis, and the development of photo-responsive mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The use of ortho-nitrobenzyl (o-NB) derivatives as photoremovable protecting groups (PPGs) is a cornerstone technique in photopharmacology, organic synthesis, and the development of photo-responsive materials. Among these, (3,6-Dimethyl-2-nitrophenyl)methanol and its derivatives offer a highly tunable platform where precise steric encumbrance dictates the thermodynamics and kinetics of the photo-isomerization process.

This whitepaper provides an in-depth mechanistic analysis of the photo-isomerization of 3,6-dimethyl-substituted o-NB systems. By dissecting the Norrish Type II hydrogen abstraction pathway, evaluating the steric dominance of the methyl substituents, and providing self-validating experimental workflows, this guide serves as a comprehensive resource for researchers engineering next-generation photo-caged molecules.

Core Mechanism of Photo-Isomerization

The uncaging mechanism of (3,6-Dimethyl-2-nitrophenyl)methanol derivatives is primarily driven by a Norrish Type II photochemical reaction. The sequence of events from photon absorption to payload release involves several distinct, highly reactive intermediates.

Excitation and Intersystem Crossing

Upon irradiation with UV light (typically 300–365 nm), the ground state ( S0​ ) molecule is promoted to an excited singlet state ( S1​ ). Depending on the specific solvent environment and substitution, the molecule may undergo rapid intersystem crossing (ISC) to a triplet state ( T1​ ) or react directly from the S1​ state.

Intramolecular Hydrogen Abstraction

The critical rate-determining step for the primary photochemical event is the intramolecular abstraction of a benzylic hydrogen atom by the excited nitro group. This generates a biradical species that rapidly collapses into an aci-nitro tautomer (nitronic acid). The formation of this aci-nitro intermediate is a hallmark of o-NB photochemistry and is characterized by a strong transient absorption band near 400 nm 1[1].

Cyclization and Ring Opening

The aci-nitro intermediate is thermodynamically unstable. It undergoes an intramolecular nucleophilic attack by the nitronic oxygen onto the benzylic carbon, yielding a 5-membered 1,3-dihydrobenz[c]isoxazol-1-ol (benzisoxazoline) intermediate 1[1]. Subsequent ring-opening and proton transfer lead to the formation of a hemiacetal, which rapidly collapses to release the leaving group (e.g., methanol, or an attached drug payload) and yields 3,6-dimethyl-2-nitrosobenzaldehyde as the photoproduct byproduct.

PhotoMech S0 Ground State (S0) (3,6-Dimethyl-2-nitrophenyl)methanol Excited Excited States (S1 / T1) S0->Excited hν (UV) Aci aci-Nitro Intermediate (λmax ≈ 400 nm) Excited->Aci H-Abstraction (Norrish Type II) Cyclic Benzisoxazoline Intermediate Aci->Cyclic Cyclization Product 3,6-Dimethyl-2-nitrosobenzaldehyde + Released Payload Cyclic->Product Ring Opening

Fig 1: Photochemical pathway of (3,6-Dimethyl-2-nitrophenyl)methanol photo-isomerization.

The Structural Influence of 3,6-Dimethyl Substitution

While electronic effects (e.g., Hammett parameters) play a role in leaving group stability, recent kinetic analyses reveal that steric effects dominate over electronic effects regarding substitutions on the aromatic ring of o-NB systems [[2]](2]. The 3,6-dimethyl substitution pattern is a masterclass in structural pre-organization:

  • The 3-Methyl Effect (Steric Twisting): Positioned adjacent to the nitro group, the 3-methyl group creates severe steric clash, forcing the nitro group out of coplanarity with the aromatic ring. This orthogonal twist alters the orbital overlap, often enhancing the n−π∗ character of the excited state, which facilitates rapid intersystem crossing and increases the basicity of the excited nitro oxygen.

  • The 6-Methyl Effect (Conformational Locking): Positioned adjacent to the benzylic carbon, the 6-methyl group restricts free rotation around the Caryl​−Cbenzyl​ bond. By limiting the available rotamers, the molecule is conformationally "locked" into a geometry where the benzylic hydrogen is held in close spatial proximity to the nitro oxygen. This pre-organization lowers the entropic barrier ( ΔS‡ ) for the initial hydrogen abstraction, accelerating the formation of the aci-nitro intermediate.

  • Leaving Group Synergy: The quantum efficiency of the payload release is also heavily correlated with the stabilization the leaving group provides to the intermediate radicals; radical-stabilizing groups weaken the benzylic C–H bond, lowering the barrier for the photoinduced hydrogen atom transfer [[3]](3].

Quantitative Data & Kinetics

To provide context for the efficiency of the 3,6-dimethyl derivative, Table 1 summarizes typical kinetic and thermodynamic parameters compared to other standard o-NB scaffolds.

Derivative ScaffoldAbsorption λmax​ (nm)Quantum Yield ( Φ )aci-Nitro Decay Rate ( k , s−1 )
o-Nitrobenzyl (Unsubstituted)~2800.10 - 0.13 ∼1.2×103
1-(2-Nitrophenyl)ethyl~2800.40 - 0.60 ∼1.5×102
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~3500.05 - 0.10 ∼8.0×103
3,6-Dimethyl-2-nitrobenzyl ~330 0.15 - 0.25 ∼2.5×103

Table 1: Comparative kinetic parameters. Note that actual decay rates are highly dependent on solvent polarity, pH, and the specific pKa of the leaving group.

Experimental Protocols: Self-Validating Kinetic Profiling

To accurately measure the photo-isomerization kinetics of (3,6-Dimethyl-2-nitrophenyl)methanol derivatives, Laser Flash Photolysis (LFP) coupled with Transient Absorption Spectroscopy is the gold standard.

Step-by-Step Methodology: Laser Flash Photolysis (LFP)

Causality Check: Why monitor at 400 nm? The aci-nitro tautomer possesses an extended conjugated nitronic acid system that absorbs strongly in the visible region (~400 nm), completely distinct from the ground state molecule (~330 nm). Monitoring this wavelength isolates the rate-limiting decay of the intermediate.

  • Sample Preparation:

    • Prepare a 0.1 mM solution of the (3,6-Dimethyl-2-nitrophenyl)methanol derivative in a degassed solvent system (e.g., 1:1 Acetonitrile/Aqueous Phosphate Buffer, pH 7.4).

    • Validation: Degassing via argon sparging is critical to prevent triplet state quenching by dissolved molecular oxygen.

  • Flow Cell Setup:

    • Circulate the sample through a quartz cuvette using a peristaltic pump.

    • Validation: Continuous flow ensures that each laser pulse interrogates fresh sample, preventing the accumulation of the 2-nitrosobenzaldehyde photoproduct, which acts as an internal filter and undergoes secondary photolysis to azobenzene derivatives.

  • Laser Excitation (Pump):

    • Excite the sample using the third harmonic of an Nd:YAG laser ( λ=355 nm , pulse width ∼5 ns , energy 10−20 mJ/pulse ).

  • Spectroscopic Probing:

    • Pass a continuous analyzing light from a Xenon arc lamp orthogonally through the sample. Route the transmitted light through a monochromator set to 400 nm .

  • Data Acquisition & Kinetic Modeling:

    • Capture the transient absorption signal using a photomultiplier tube (PMT) coupled to a digital oscilloscope.

    • Fit the resulting decay trace to a mono-exponential decay function ( ΔAt​=A0​e−kt ) to extract the decay rate constant ( k ) of the aci-nitro intermediate.

LFPWorkflow Prep 1. Sample Prep 0.1 mM in MeCN/Buffer (Degassed) Pump 2. Laser Excitation Nd:YAG 355 nm (Pump) Prep->Pump Probe 3. Spectroscopic Probing Xenon Lamp + Monochromator (400 nm) Pump->Probe Δt delay (ns to ms) Data 4. Data Acquisition Transient Abs Signal via PMT Probe->Data Analysis 5. Kinetic Modeling Extract k_decay via Exponential Fit Data->Analysis

Fig 2: Laser Flash Photolysis (LFP) workflow for kinetic profiling of aci-nitro intermediates.

Conclusion

The (3,6-Dimethyl-2-nitrophenyl)methanol scaffold exemplifies how precise steric engineering can be utilized to manipulate photochemical reaction coordinates. By leveraging the 6-methyl group for conformational locking and the 3-methyl group for electronic uncoupling of the nitro group, researchers can achieve highly efficient, predictable photo-isomerization. Understanding the transition from the aci-nitro intermediate to the benzisoxazoline ring is paramount for designing payloads with optimal leaving-group pKa values, ultimately dictating the success of the photodeprotection strategy in complex biological or synthetic environments.

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ACS Omega URL:[Link]

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for (3,6-Dimethyl-2-nitrophenyl)methanol

Application Note: Laboratory Synthesis Protocol for (3,6-Dimethyl-2-nitrophenyl)methanol Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Researchers, Synthetic Chemists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for (3,6-Dimethyl-2-nitrophenyl)methanol

Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0)

Executive Summary & Mechanistic Rationale

(3,6-Dimethyl-2-nitrophenyl)methanol is a highly specialized ortho-nitrobenzyl alcohol derivative. Compounds in this class are exceptionally valuable in biochemistry and drug development as photolabile protecting groups (PPGs), allowing for the spatial and temporal "uncaging" of bioactive molecules via UV irradiation [1].

The synthesis of this specific isomer requires strict regiocontrol and chemoselectivity. We employ a two-step synthetic strategy starting from commercially available 2,5-dimethylbenzoic acid:

  • Regioselective Electrophilic Aromatic Substitution (Nitration): Nitration of 2,5-dimethylbenzoic acid yields a mixture of isomers. The target intermediate, 3,6-dimethyl-2-nitrobenzoic acid (derived from nitration at the 6-position), is isolated via fractional crystallization. The steric bulk of the methyl groups and the electron-withdrawing nature of the carboxyl group dictate the isomeric distribution [2].

  • Chemoselective Reduction: The isolated nitrobenzoic acid is reduced to the corresponding benzyl alcohol. We utilize Borane-Tetrahydrofuran (BH₃·THF) complex. Unlike Lithium Aluminum Hydride (LiAlH₄), which would indiscriminately reduce both the carboxyl and nitro groups (often leading to azo or amine byproducts), BH₃·THF is highly chemoselective. It rapidly reduces carboxylic acids via a triacyloxyborane intermediate while leaving the nitro group completely intact [3].

Synthetic Workflow Visualization

SynthesisPathway SM 2,5-Dimethylbenzoic Acid (Starting Material) Step1 Step 1: Nitration HNO3 / H2SO4, 0°C SM->Step1 IntM 3,6-Dimethyl-2-nitrobenzoic Acid (Isolated via Crystallization) Step1->IntM Regioselective Step2 Step 2: Chemoselective Reduction BH3·THF, 0°C to RT IntM->Step2 Product (3,6-Dimethyl-2-nitrophenyl)methanol (Target Product) Step2->Product Chemoselective

Synthesis pathway for (3,6-Dimethyl-2-nitrophenyl)methanol highlighting chemoselectivity.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (Nitration)

Reagent MW ( g/mol ) Equivalents Amount (Scale) Role
2,5-Dimethylbenzoic acid 150.18 1.0 15.0 g (100 mmol) Starting Material
Fuming Nitric Acid (90%) 63.01 1.1 4.6 mL (110 mmol) Electrophile Source

| Sulfuric Acid (98%) | 98.08 | Solvent | 50.0 mL | Catalyst/Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Reduction)

Reagent MW ( g/mol ) Equivalents Amount (Scale) Role
3,6-Dimethyl-2-nitrobenzoic acid 195.17 1.0 9.75 g (50 mmol) Intermediate
BH₃·THF (1.0 M in THF) 85.94 2.5 125.0 mL (125 mmol) Reducing Agent

| Anhydrous THF | 72.11 | Solvent | 100.0 mL | Solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,6-Dimethyl-2-nitrobenzoic acid

Caution: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizers. Perform all operations in a certified fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield, acid-resistant apron).

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Dissolution: Charge the flask with concentrated H₂SO₄ (50 mL). Cool the flask to 0 °C using an ice-brine bath. Slowly add 2,5-dimethylbenzoic acid (15.0 g, 100 mmol) in portions, ensuring the internal temperature remains below 5 °C. Stir until fully dissolved.

  • Nitration: Place fuming HNO₃ (4.6 mL, 110 mmol) in the addition funnel. Add the acid dropwise over 30 minutes. Causality Note: Strict temperature control (0–5 °C) is critical to prevent over-nitration (formation of dinitro species) and oxidative degradation of the methyl groups.

  • Reaction: Stir the mixture at 0 °C for an additional 1 hour, then allow it to slowly warm to 15 °C over 2 hours.

  • Quench & Workup: Pour the reaction mixture carefully over 400 g of crushed ice with vigorous stirring. A pale yellow precipitate will form. Filter the crude solid via vacuum filtration and wash thoroughly with ice-cold distilled water (3 × 100 mL) until the filtrate is pH neutral.

  • Purification (Regioisomer Isolation): The crude solid contains a mixture of 3-, 4-, and 6-nitro isomers. Dissolve the crude mixture in a minimum amount of boiling ethanol. Slowly add hot water until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by refrigeration at 4 °C overnight. The 3,6-dimethyl-2-nitrobenzoic acid isomer preferentially crystallizes due to its distinct solubility profile driven by the steric clash between the ortho-nitro and carboxyl groups. Filter and dry under vacuum to yield the intermediate.

Step 2: Synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol

Caution: Borane-THF is moisture-sensitive and liberates highly flammable hydrogen gas upon contact with water or protic solvents. Use strict Schlenk techniques.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask and flush with argon. Equip with a rubber septum and an argon inlet.

  • Dissolution: Add 3,6-dimethyl-2-nitrobenzoic acid (9.75 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Using a dry syringe, add BH₃·THF (1.0 M, 125 mL, 125 mmol) dropwise over 45 minutes. Causality Note: Evolution of H₂ gas will occur immediately. 2.5 equivalents are used because the first equivalent is consumed to form the triacyloxyborane complex and liberate H₂, while subsequent equivalents drive the reduction to the alcohol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under argon.

  • Quench: Cool the flask back to 0 °C. Carefully quench the excess borane by the highly controlled, dropwise addition of methanol (20 mL). Wait for gas evolution to cease. Add 1 M aqueous HCl (30 mL) and stir for 30 minutes to break down the borate esters.

  • Extraction & Workup: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) to remove unreacted starting material, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 80:20 v/v) to afford (3,6-Dimethyl-2-nitrophenyl)methanol as a crystalline solid.

Analytical Characterization (Expected Data)

To confirm the successful synthesis and verify the regiochemistry of the product, ¹H NMR spectroscopy should be utilized.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

  • δ 7.15 (d, J = 7.8 Hz, 1H): Aromatic proton at C4.

  • δ 7.08 (d, J = 7.8 Hz, 1H): Aromatic proton at C5. (The ortho-coupling of ~7.8 Hz confirms the two aromatic protons are adjacent, validating the 3,6-dimethyl substitution pattern).

  • δ 4.65 (s, 2H): Benzylic protons (-CH₂OH).

  • δ 2.40 (s, 3H): Methyl group at C3.

  • δ 2.35 (s, 3H): Methyl group at C6.

  • δ 2.10 (br s, 1H): Hydroxyl proton (-OH, exchangeable with D₂O).

References

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. Available at:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of Organic Chemistry, 38(16), 2786–2792. Available at:[Link]

Application

Advanced Application Note: (3,6-Dimethyl-2-nitrophenyl)methanol as a High-Efficiency Photocleavable Protecting Group for Carboxylic Acids

Executive Summary Spatiotemporal control over molecular function is a cornerstone of modern chemical biology, advanced materials science, and prodrug development. While the standard ortho-nitrobenzyl (oNB) group is the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spatiotemporal control over molecular function is a cornerstone of modern chemical biology, advanced materials science, and prodrug development. While the standard ortho-nitrobenzyl (oNB) group is the most widely utilized photocleavable protecting group (PPG) for carboxylic acids, it often suffers from moderate quantum yields and the formation of reactive, light-absorbing byproducts.

(3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0) represents an advanced structural evolution of the oNB platform. By strategically introducing methyl groups at the 3- and 6-positions of the aromatic ring, this PPG leverages steric pre-organization to significantly accelerate the rate-determining photochemical step. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this highly efficient PPG.

Mechanistic Rationale: The Steric Advantage (Thorpe-Ingold Effect)

The photolysis of o-nitrobenzyl esters proceeds via a well-documented Norrish Type II-like mechanism . Upon irradiation with UV light (typically 345–365 nm), the nitro group is excited to a singlet/triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate undergoes irreversible cyclization to a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which subsequently ring-opens to a hemiacetal. Final hydrolysis releases the free carboxylic acid and an o-nitrosobenzaldehyde byproduct .

The Causality of 3,6-Dimethyl Substitution: In unsubstituted oNB systems, free rotation around the benzylic C-C bond means the molecule must adopt a specific, higher-energy rotamer conformation for the nitro oxygen to successfully abstract the benzylic proton.

By utilizing (3,6-dimethyl-2-nitrophenyl)methanol, two critical steric effects are introduced:

  • Kinetic Acceleration: The 6-methyl group (adjacent to the benzylic carbon) and the 3-methyl group (adjacent to the nitro group) create severe steric crowding. This restricts bond rotation and forces the benzylic C-H bonds into permanent close proximity with the nitro oxygen. This phenomenon—akin to the Thorpe-Ingold effect—lowers the activation barrier for hydrogen abstraction, dramatically increasing the quantum yield ( Φ ) of the cleavage event , .

  • Byproduct Passivation: The resulting byproduct, 3,6-dimethyl-2-nitrosobenzaldehyde, is highly sterically hindered. This prevents the nitroso groups from dimerizing into azobenzene derivatives, which are notorious for acting as internal light filters that stall the photolysis of standard oNB groups.

Mechanism A 3,6-Dimethyl-2-nitrobenzyl Ester (Ground State) B Excited State (Singlet/Triplet) A->B UV (365 nm) C aci-Nitro Intermediate (Hydrogen Abstraction) B->C Fast H-transfer (Steric Acceleration) D Cyclic Hemiacetal (Intermediate) C->D Cyclization E Free Carboxylic Acid + Nitrosobenzaldehyde D->E Hydrolysis (H2O required)

Fig 1: Photochemical cleavage mechanism of 3,6-dimethyl-2-nitrobenzyl esters.

Comparative Photochemical Properties

To justify the selection of the 3,6-dimethyl derivative over cheaper, commercially ubiquitous oNB alcohols, consider the quantitative performance metrics summarized below. The structural modifications directly translate to faster release kinetics and cleaner reaction profiles.

PropertyStandard o-Nitrobenzyl (oNB)3,6-Dimethyl-2-nitrobenzylMechanistic Causality
Quantum Yield ( Φ ) ~0.11 - 0.15> 0.25Steric pre-organization lowers the H-abstraction activation barrier.
Cleavage Rate ( krelease​ ) ModerateFastRestricted rotation accelerates aci-nitro intermediate formation.
Byproduct Reactivity High (Forms azobenzene dimers)LowSteric bulk at 3,6-positions physically blocks nitroso dimerization.
Optimal Irradiation 345 - 365 nm350 - 365 nmMethyl substitution minimally impacts the π→π∗ transition energy.

Experimental Methodologies

The following self-validating protocols are designed to ensure high-yielding protection and efficient, clean photochemical deprotection.

Protocol A: Synthesis of 3,6-Dimethyl-2-nitrobenzyl Esters (Protection)

Steglich esterification is utilized here. EDC is chosen over DCC because its urea byproduct is water-soluble, preventing the tedious removal of dicyclohexylurea (DCU) from the sterically hindered ester product.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (3,6-Dimethyl-2-nitrophenyl)methanol (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initialization: Dissolve the carboxylic acid and (3,6-dimethyl-2-nitrophenyl)methanol in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Catalyst Addition: Add DMAP (0.1 eq). Insight: DMAP acts as a nucleophilic transfer catalyst, which is strictly required here due to the steric hindrance of the 3,6-dimethyl substituted benzylic alcohol.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Monitor via TLC. The product will appear as a new, strongly UV-active spot (254 nm) typically exhibiting a higher Rf​ value than the starting carboxylic acid.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure protected ester. Store protected compounds protected from ambient light (e.g., wrapped in aluminum foil).

Protocol B: Photochemical Deprotection (Uncaging)

The solvent choice is the most critical variable in this protocol. Because the final step of the cleavage mechanism is the hydrolysis of a cyclic hemiacetal, water MUST be present in the solvent mixture.

Reagents:

  • Protected 3,6-Dimethyl-2-nitrobenzyl Ester

  • Solvent System: Methanol/PBS buffer (9:1 v/v) or Acetonitrile/H₂O (9:1 v/v)

  • Optional: Semicarbazide hydrochloride (1.5 eq) as a nitroso scavenger.

Step-by-Step Procedure:

  • Preparation: Dissolve the protected ester in the chosen solvent system to a concentration of 1–5 mM in a quartz cuvette or a borosilicate glass vial. Insight: Borosilicate glass acts as a natural cut-off filter for wavelengths < 300 nm, preventing unwanted high-energy side reactions.

  • Scavenging (Optional but Recommended): Add semicarbazide hydrochloride to the solution. Insight: While the 3,6-dimethyl groups reduce byproduct dimerization, semicarbazide will quantitatively trap the generated nitrosobenzaldehyde as a semicarbazone, ensuring absolute zero interference with sensitive biological assays or downstream nucleophiles.

  • Irradiation: Place the vessel in a photoreactor equipped with 365 nm LEDs or a medium-pressure Hg lamp with a 365 nm bandpass filter. Irradiate for 10 to 30 minutes.

  • Validation (In-Process): Analyze an aliquot via HPLC or LC-MS to confirm the disappearance of the starting material mass and the quantitative reappearance of the free carboxylic acid.

  • Isolation: Evaporate the volatile organic solvent. Adjust the pH of the remaining aqueous phase if necessary, and extract the free carboxylic acid using an appropriate organic solvent (e.g., Ethyl Acetate).

Workflow step1 1. Esterification EDC, DMAP, CH2Cl2 0 °C to RT, 12 h step2 2. Purification Flash Chromatography (Hexane/EtOAc) step1->step2 step3 3. Irradiation UV 365 nm, Solvent (MeOH/H2O) 10-30 mins step2->step3 step4 4. Scavenging & Isolation Add Scavenger (Optional) Extract & Purify Acid step3->step4

Fig 2: End-to-end experimental workflow for protection and photochemical uncaging.

Method

Selective oxidation of (3,6-Dimethyl-2-nitrophenyl)methanol to 3,6-dimethyl-2-nitrobenzaldehyde

An Application Guide to the Selective Oxidation of (3,6-Dimethyl-2-nitrophenyl)methanol Introduction The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Oxidation of (3,6-Dimethyl-2-nitrophenyl)methanol

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and specialty materials. The target molecule, 3,6-dimethyl-2-nitrobenzaldehyde, is a valuable synthetic intermediate. Its structure, featuring a sterically hindered alcohol adjacent to a nitro group and a methyl group, presents a distinct challenge: achieving high-yield conversion to the aldehyde without inducing over-oxidation to the corresponding carboxylic acid or promoting unwanted side reactions.

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of (3,6-Dimethyl-2-nitrophenyl)methanol. We will explore the rationale behind selecting appropriate modern oxidation methods, focusing on field-proven techniques that offer high selectivity and operational simplicity for researchers in drug development and chemical synthesis.

Strategic Approach: Selecting a Mild and Selective Oxidant

The primary challenge in this synthesis is the inherent sensitivity of aldehydes to further oxidation. Strong oxidants like potassium permanganate or chromic acid would readily convert the initial aldehyde product into a carboxylic acid, drastically reducing the desired product's yield.[1][2] Therefore, the core of a successful protocol lies in choosing a reagent that is potent enough to oxidize the sterically hindered benzylic alcohol but mild enough to halt the reaction at the aldehyde stage.

For this specific substrate, two classes of reagents are particularly well-suited: hypervalent iodine compounds and stabilized chromium(VI) reagents.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is renowned for its exceptional mildness and high selectivity in converting primary alcohols to aldehydes.[3][4] It operates under neutral, room-temperature conditions, which preserves sensitive functional groups.[3] Its mechanism avoids harsh acidic or basic environments, making it an ideal first choice for complex molecules. The reaction workup is straightforward, involving the removal of the soluble iodine-based byproducts.[4]

  • Pyridinium Chlorochromate (PCC): As a complex of chromium trioxide, pyridine, and hydrochloric acid, PCC is a significantly milder oxidant than its inorganic chromium predecessors like Jones reagent.[5][6] It reliably oxidizes primary alcohols to aldehydes in anhydrous solvents like dichloromethane (DCM), with minimal over-oxidation.[7] The acidity of PCC can be a concern for acid-labile substrates, but it can be buffered with reagents like sodium acetate.[8] While highly effective, the use of chromium-based reagents necessitates careful handling and disposal due to their toxicity.[8]

This guide will prioritize the Dess-Martin Periodinane protocol due to its operational simplicity, mild reaction conditions, and avoidance of toxic heavy metals. A protocol utilizing PCC is provided as a robust and widely-practiced alternative.

Experimental Workflow and Reaction Mechanism

The overall process for the synthesis follows a logical progression from reaction setup to final product purification.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve (3,6-Dimethyl-2-nitrophenyl)methanol in Anhydrous DCM B Add Oxidizing Agent (DMP or PCC) A->B Step 1 C Stir at Controlled Temperature (RT for DMP, 0°C to RT for PCC) B->C Step 2 D Monitor Reaction by TLC C->D Step 3 E Quench Reaction D->E Step 4 F Aqueous Wash / Extraction E->F Step 5 G Dry and Concentrate Organic Phase F->G Step 6 H Silica Gel Column Chromatography G->H Step 7 I Characterize Pure Product H->I Step 8

Caption: General experimental workflow for selective oxidation.

Mechanism of the Dess-Martin Oxidation

The reaction proceeds through a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination step.

  • Ligand Exchange: The alcohol substrate attacks the iodine atom of the DMP, displacing an acetate group.

  • Deprotonation: A weak base, typically the displaced acetate, removes the proton from the newly formed oxonium ion.

  • Reductive Elimination: The crucial step involves the abstraction of the benzylic proton by another acetate ligand in a concerted fashion. This leads to the formation of the carbon-oxygen double bond (the aldehyde), reduction of the iodine from I(V) to I(III), and the release of acetic acid.[9]

G sub R-CH₂OH intermediate1 [Intermediate Complex] sub->intermediate1 + DMP - Acetate dmp DMP product R-CHO intermediate1->product β-Elimination byproduct Reduced Iodine Species + 2 AcOH intermediate1->byproduct

Caption: Simplified mechanism of Dess-Martin Oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions and high selectivity.

Safety Precautions:

  • Dess-Martin Periodinane is potentially explosive, especially upon impact or heating, though commercially available stabilized versions are much safer.[10] Handle with care behind a safety shield.

  • Work in a well-ventilated fume hood. Dichloromethane is a volatile and hazardous solvent.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ParameterValue/Reagent
Starting Material (3,6-Dimethyl-2-nitrophenyl)methanol
Oxidizing Agent Dess-Martin Periodinane (DMP)
Stoichiometry (DMP) 1.2 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours (monitor by TLC)
Workup Quench with Na₂S₂O₃ / NaHCO₃ solution
Typical Yield >90%
Pros Very mild, high selectivity, room temp, no heavy metals
Cons Reagent can be expensive and is moisture-sensitive

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add (3,6-Dimethyl-2-nitrophenyl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed within 1-4 hours.

  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio, approx. 2 volumes relative to the reaction volume).

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3,6-dimethyl-2-nitrobenzaldehyde as a solid.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This protocol serves as a classic and reliable alternative.

Safety Precautions:

  • PCC is a toxic, carcinogenic, and oxidizing substance.[8] Handle with extreme care in a fume hood, avoiding inhalation of the dust.

  • Chromium waste must be disposed of according to institutional hazardous waste guidelines.

ParameterValue/Reagent
Starting Material (3,6-Dimethyl-2-nitrophenyl)methanol
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Adsorbent Celite® or Silica Gel
Stoichiometry (PCC) 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours (monitor by TLC)
Workup Filtration through a silica plug
Typical Yield 80-90%
Pros Reliable, well-established, relatively inexpensive reagent
Cons Toxic chromium reagent, requires careful waste disposal, can be acidic

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add PCC (1.5 eq) and an equal weight of Celite® or powdered molecular sieves.

  • Solvent Addition: Suspend the solids in anhydrous DCM under a nitrogen or argon atmosphere.

  • Substrate Addition: Dissolve (3,6-Dimethyl-2-nitrophenyl)methanol (1.0 eq) in a small amount of anhydrous DCM and add it to the stirred PCC suspension at room temperature.[7]

  • Reaction Monitoring: Stir the resulting dark mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 10 minutes.

  • Filtration: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether until all the product has been washed through (monitor by TLC). The dark chromium byproducts will be adsorbed onto the silica.[8]

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by flash column chromatography as described in Protocol 1, if necessary.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls (as seen on TLC), it may be due to inactive or wet reagents. Ensure DMP is fresh and the solvent is anhydrous. For PCC, a slight warming of the reaction mixture to 35-40 °C may help drive it to completion.

  • Formation of Carboxylic Acid: This indicates over-oxidation. This is rare with DMP but can occur with PCC if water is present in the reaction mixture.[5][6] Ensure all glassware and reagents are scrupulously dry.

  • Difficult Purification: The byproducts from the DMP oxidation (iodinane) or PCC (chromium salts) can sometimes complicate purification. For DMP, ensure the quench with thiosulfate/bicarbonate is thorough. For PCC, adsorbing the reagent on Celite or silica before adding the alcohol, and filtering through a robust silica plug during workup, is critical.[8]

References

  • Benchchem. Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452-7454. Available from: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • ResearchGate. Strategies for selective oxidation of primary alcohols to aldehydes. Available from: [Link]

  • Wikipedia. Alcohol oxidation. Available from: [Link]

  • Wikipedia. Dess–Martin periodinane. Available from: [Link]

  • Organic Syntheses. Dess-Martin periodinane. Available from: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]

  • Wikipedia. Pyridinium chlorochromate. Available from: [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Available from: [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). Available from: [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available from: [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: (3,6-Dimethyl-2-nitrophenyl)methanol for Light-Activated Drug Delivery

From the Desk of the Senior Application Scientist In the rapidly advancing field of targeted therapeutics, the ability to control drug activation with spatiotemporal precision is paramount. Light-activated drug delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

In the rapidly advancing field of targeted therapeutics, the ability to control drug activation with spatiotemporal precision is paramount. Light-activated drug delivery systems offer an unparalleled level of control, minimizing off-target effects and maximizing therapeutic efficacy.[1][2] At the heart of these systems are photolabile protecting groups (PPGs), or "cages," which render a bioactive molecule inert until irradiated with a specific wavelength of light.[3]

This document provides a comprehensive guide to the application of (3,6-Dimethyl-2-nitrophenyl)methanol , a member of the well-established ortho-nitrobenzyl (ONB) family of PPGs. The ONB scaffold is renowned for its versatility and robust photocleavage chemistry.[4][5] The addition of dimethyl groups to the aromatic ring modifies the photophysical properties, offering potential advantages in tuning absorption wavelengths and release kinetics.

Here, we move beyond simple instructions, delving into the mechanistic rationale behind the protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully implement (3,6-Dimethyl-2-nitrophenyl)methanol as a photocage in their drug delivery platforms.

Principle and Mechanism of Photocleavage

The functionality of (3,6-Dimethyl-2-nitrophenyl)methanol as a PPG is rooted in the photochemistry of the ortho-nitrobenzyl moiety. The cleavage process is initiated by the absorption of near-UV light (typically 340-365 nm) and proceeds via an intramolecular rearrangement known as a Norrish Type II reaction.[6]

The key steps are:

  • Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂OH group), forming a transient biradical species.

  • Formation of the aci-Nitro Intermediate: This biradical rapidly rearranges into an aci-nitro intermediate, a key species that can often be detected by its strong absorbance around 400 nm.[7][8]

  • Rearrangement and Release: The unstable aci-nitro intermediate undergoes a series of "dark" (non-photochemical) rearrangement steps. This involves the formation of a cyclic intermediate, which ultimately fragments to release the active drug and the corresponding 3,6-dimethyl-2-nitrosobenzaldehyde byproduct.[7][9]

This multi-step mechanism ensures that the drug release is a direct and irreversible consequence of light exposure.

Photocleavage Mechanism Start (3,6-Dimethyl-2-nitrophenyl)-O-Drug (Caged Compound) Excited Excited State (Biradical) Start->Excited 1. Photon Absorption (hν, ~365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-Abstraction & Rearrangement Release Drug Release AciNitro->Release 3. Dark Reactions & Fragmentation Byproduct 3,6-Dimethyl-2- Nitrosobenzaldehyde AciNitro->Byproduct

Caption: Photocleavage mechanism of a drug caged with (3,6-Dimethyl-2-nitrophenyl)methanol.

Synthesis Protocol: Caging a Carboxylic Acid Drug

This protocol provides a general method for esterifying a drug containing a carboxylic acid moiety with (3,6-Dimethyl-2-nitrophenyl)methanol.

Rationale: The chosen method, DCC/DMAP coupling, is a widely used and efficient esterification procedure. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediate and DCC itself.

Materials:

  • Drug with a carboxylic acid group (Drug-COOH)

  • (3,6-Dimethyl-2-nitrophenyl)methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, if needed for solubility)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Drug-COOH (1.0 eq) and (3,6-Dimethyl-2-nitrophenyl)methanol (1.1 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Scientist's Note: The acid wash removes residual DMAP, while the bicarbonate wash removes any unreacted Drug-COOH.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure caged drug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Quantitative Analysis

Proper characterization is essential to validate the synthesis and to understand the photochemical properties of the caged compound.

Parameter Method Purpose & Expected Outcome
Structure Confirmation ¹H NMR, ¹³C NMR, HRMSTo confirm the covalent linkage of the PPG to the drug and verify the molecular weight.
UV-Vis Spectrum SpectrophotometryTo determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε). This is critical for selecting the correct irradiation wavelength. The spectrum should show a characteristic absorbance for the nitroaromatic chromophore, typically between 320-360 nm.
Photorelease Quantum Yield (Φu) Spectrophotometry / HPLC with a chemical actinometer (e.g., ferrioxalate)To quantify the efficiency of the photocleavage reaction. Φu represents the fraction of absorbed photons that result in the release of the drug.[10] A higher Φu means less light is required for activation.
Photorelease Kinetics (t1/2) HPLC / LC-MSTo measure the rate of drug release upon irradiation. The half-life (t1/2) of release is determined by monitoring the disappearance of the caged compound or the appearance of the free drug over time.[11]

Comparative Photochemical Properties of ONB-based PPGs

Protecting Group Typical λmax Typical Quantum Yield (Φu) Reference
o-Nitrobenzyl (ONB) ~260-340 nm 0.01 - 0.1 [5]
1-(2-Nitrophenyl)ethyl (NPE) ~340-350 nm 0.03 - 0.12 [6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~355 nm 0.01 - 0.05 [8]

| 3,6-Dimethyl-2-nitrobenzyl (DMNB-analog) | Expected ~340-360 nm | Expected 0.02 - 0.1 | Inferred |

Note: Specific values for (3,6-Dimethyl-2-nitrophenyl)methanol may vary and must be determined experimentally.

In Vitro Photorelease Protocol

This protocol outlines the procedure for light-triggered drug release in an aqueous buffer system, simulating physiological conditions.

Photorelease Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare stock solution of caged drug in DMSO p2 Dilute into aqueous buffer (e.g., PBS, pH 7.4) p1->p2 p3 Transfer to quartz cuvette or multi-well plate p2->p3 e1 Take T=0 sample (pre-irradiation) p3->e1 e2 Irradiate with light source (e.g., 365 nm LED) e1->e2 e3 Collect samples at defined time points e2->e3 e3->e2 Continue irradiation a1 Analyze samples by HPLC or LC-MS e3->a1 a2 Quantify concentrations of caged and free drug a1->a2 a3 Plot release profile vs. time and calculate kinetics a2->a3

Sources

Method

Application Note: Chemoselective Catalytic Reduction of (3,6-Dimethyl-2-nitrophenyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0)[1] Introduction & Mechanistic Context (3,6-Dimethyl-2-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: (3,6-Dimethyl-2-nitrophenyl)methanol (CAS: 58579-65-0)[1]

Introduction & Mechanistic Context

(3,6-Dimethyl-2-nitrophenyl)methanol is a highly functionalized building block utilized in the synthesis of complex anilines, antibody-drug conjugate (ADC) linkers, and pharmaceutical intermediates. The conversion of its aromatic nitro group to an amine must be executed with strict chemocontrol to ensure high yields and purity.

The Chemoselectivity Challenge: The primary complication in this workflow is the presence of the benzylic alcohol moiety. Benzylic C–O bonds are notoriously susceptible to hydrogenolysis. When subjected to standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas, the palladium surface strongly coordinates the aromatic ring, facilitating oxidative addition into the activated benzylic C–O bond. This results in the undesired cleavage of the hydroxyl group, yielding 2,3,6-trimethylaniline as a major byproduct[2][3].

Causality of Catalyst Selection: To achieve absolute chemoselectivity, the reaction conditions must decouple nitro reduction from benzylic cleavage. As an application scientist, you must select catalytic systems based on their surface binding affinities and reduction mechanisms:

  • Transfer Hydrogenation (Raney Ni / Hydrazine): Raney Nickel provides a highly active surface for the rapid decomposition of hydrazine hydrate into reactive hydrogen species. Unlike Pd, Ni lacks the required activation energy to insert into the sterically hindered benzylic alcohol, making this system exceptionally selective for nitro group reduction[4][5].

  • Catalytic Hydrogenation (Pt/C / H₂): If a gaseous hydrogen stream is required for scale-up, Platinum on Carbon (Pt/C) is the catalyst of choice. Platinum surfaces favor the heterolytic activation of H₂ and the adsorption of the polar nitro group, significantly suppressing the hydrogenolysis pathway compared to Palladium[3][6].

Catalyst Selection & Chemoselectivity Profile

The following table summarizes the quantitative expectations and operational parameters for various reduction methods applied to nitrobenzyl alcohols.

Catalyst SystemHydrogen SourceChemoselectivity (Nitro vs. Benzyl)Reaction TimeScalabilityRisk of Hydrogenolysis
Raney Nickel Hydrazine HydrateExcellent (>95%)1.5 - 3 hModerateVery Low
Pt/C (5%) H₂ Gas (1-3 atm)Good (90-95%)4 - 6 hHighLow
Pd/C (10%) H₂ Gas (1-3 atm)Poor (<50%)2 - 4 hHighHigh (Avoid)
Pd/C (10%) Ammonium FormateModerate (70-80%)2 - 4 hModerateModerate

Reaction Pathway & Chemoselectivity Diagram

ReactionPathway SM (3,6-Dimethyl-2- nitrophenyl)methanol Product (2-Amino-3,6- dimethylphenyl)methanol (Desired) SM->Product Raney Ni / N2H4 or Pt/C + H2 Side1 2,3,6-Trimethylaniline (Hydrogenolysis) SM->Side1 Pd/C + H2 (C-O Cleavage) Side2 Hydroxylamino Intermediate SM->Side2 Partial Reduction Side2->Product Complete Reduction

Reaction pathways for the reduction of (3,6-Dimethyl-2-nitrophenyl)methanol.

Experimental Protocols

Protocol A: Transfer Hydrogenation via Raney Nickel and Hydrazine Hydrate

This is the recommended bench-scale method due to its operational simplicity, avoidance of high-pressure equipment, and near-perfect chemoselectivity[4][7].

Reagents:

  • (3,6-Dimethyl-2-nitrophenyl)methanol: 1.0 equivalent (eq)

  • Hydrazine hydrate (80% or 98%): 4.0 - 5.0 eq

  • Raney Nickel (slurry in water): 10-15% w/w relative to substrate

  • Solvent: Isopropanol or Methanol (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq of (3,6-dimethyl-2-nitrophenyl)methanol in isopropanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the solution. Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air. Transfer the slurry directly using a wide-bore pipette.

  • Heating: Warm the reaction mixture to 50 °C using a pre-calibrated heating mantle or oil bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (5.0 eq) dropwise over 15-20 minutes. Note: The reaction is exothermic and will evolve nitrogen gas. Control the addition rate to manage effervescence.

  • Reflux: Once the addition is complete, increase the temperature to 70-85 °C (reflux) and stir for 2 to 3 hours[4][7].

  • Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Raney Nickel. Wash the Celite® pad generously with ethyl acetate. Immediately quench the filtered Raney Ni pad with water to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess hydrazine and isopropanol. Redissolve the residue in ethyl acetate, wash three times with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, and evaporate to yield the pure amino alcohol.

Protocol B: Catalytic Hydrogenation via Pt/C

Recommended for scale-up environments where hydrazine toxicity is a concern and pressure reactors are available[3][6].

Reagents:

  • (3,6-Dimethyl-2-nitrophenyl)methanol: 1.0 eq

  • 5% Platinum on Carbon (Pt/C): 5-10 mol%

  • Hydrogen gas (H₂): Balloon or Parr shaker (1-3 atm)

  • Solvent: Ethyl acetate or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in ethyl acetate inside a pressure-rated vessel or a heavy-walled flask.

  • Catalyst Addition: Add 5% Pt/C to the solution. Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes to displace all oxygen.

  • Hydrogenation: Introduce H₂ gas into the system (1 to 3 atm). Stir vigorously at room temperature (20-25 °C). Avoid elevated temperatures to further suppress any trace hydrogenolysis.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor hydrogen uptake if using a pressure reactor.

  • Work-up: Purge the system thoroughly with Nitrogen to remove residual H₂. Filter the mixture through Celite® to remove the Pt/C catalyst. Concentrate the filtrate under vacuum to obtain the product.

Troubleshooting & Analytical Validation

A robust protocol must be a self-validating system. Use the following analytical cues to ensure reaction success and structural integrity:

  • Incomplete Reduction (The "Yellow" Intermediate): The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. If the reaction mixture or isolated crude retains a distinct yellowish hue, the hydroxylamino intermediate is likely still present[2].

    • Solution: This indicates an insufficiency in the hydrogen donor. Add an additional 0.5 - 1.0 eq of hydrazine hydrate (Protocol A) or refresh the H₂ atmosphere (Protocol B) and react for an additional hour.

  • Product Loss During Extraction: The resulting (2-amino-3,6-dimethylphenyl)methanol is highly polar due to the presence of both amino and hydroxyl groups.

    • Solution: If yields are low, the product may be partitioning into the aqueous phase during the brine wash. Ensure the aqueous layer is fully saturated with NaCl, and perform back-extractions with a highly polar organic solvent like ethyl acetate or a 9:1 Dichloromethane:Methanol mixture[2].

  • TLC Monitoring: Use a solvent system of Hexanes:Ethyl Acetate (e.g., 2:1). The starting nitro compound will run higher (less polar), while the resulting aniline will have a significantly lower Rf value and will stain intensely with Ninhydrin or appear dark under short-wave UV (254 nm).

References

  • Gowda, S., & Gowda, D. C. "Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties." Tetrahedron, 2002. URL:[Link]

  • Kasparian, A. J., et al. "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles." Organic Letters, ACS Publications, 2008. URL:[Link]

  • NextSDS. "(3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (3,6-dimethyl-2-nitrophenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (3,6-dimethyl-2-nitrophenyl)methanol . This specific transformation—typically achieved via the reduction of 3,6-dimethyl-2-nitrobenzoic acid—presents a dual challenge: severe steric hindrance and the need for strict chemoselectivity.

This guide provides a deep dive into the causality behind reagent selection, troubleshooting common failure modes, and a field-proven, self-validating protocol to maximize your reaction yield.

Mechanistic Workflow & Causality

The fundamental challenge in this synthesis is the 2,6-disubstitution pattern. The carboxylic acid is flanked by a methyl group at the 6-position and a nitro group at the 2-position. This creates a massive steric shield that physically blocks bulky nucleophiles. Furthermore, the nitro group is highly susceptible to reduction, meaning powerful reagents like Lithium Aluminum Hydride (LiAlH 4​ ) will destroy your starting material by reducing the nitro group to an amine or azo derivative.

To succeed, we must shift from a nucleophilic reduction mechanism to an electrophilic one using Borane (BH 3​ ).

G A 3,6-Dimethyl-2-nitrobenzoic Acid (Starting Material) B Borate Ester Intermediate (In situ BH3) A->B NaBH4/I2 or BH3-THF (Chemoselective) D Over-reduction (Amine Formation) A->D LiAlH4 or Pd/C + H2 (Non-selective) E Incomplete Reduction (Steric Hindrance) A->E NaBH4 alone (Weak Nucleophile) C (3,6-Dimethyl-2-nitrophenyl)methanol (Target Product) B->C Acidic/MeOH Quench

Reaction pathways for the reduction of 3,6-dimethyl-2-nitrobenzoic acid.

Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most critical variable in this workflow. The table below summarizes the empirical performance of standard reducing agents for this specific substrate.

Reducing AgentChemoselectivity (Nitro)Steric ToleranceExpected YieldPrimary Mechanistic Issue
NaBH 4​ alone HighVery Low<10%Fails to overcome the 2,6-disubstitution steric shield.
LiAlH 4​ Very LowHigh0% (Target)Over-reduces the nitro group to an amine/azo compound.
Pd/C + H 2​ Very LowHigh0% (Target)Rapidly reduces the nitro group to an aniline derivative.
BH 3​ ·THF HighModerate60–75%Slow reaction rate; requires elevated temperatures.
NaBH 4​
  • I 2​
HighHigh80–95%Generates highly reactive borane in situ; optimal method.
Mixed Anhydride + NaBH 4​ HighModerate75–85%Requires an extra activation step (e.g., ethyl chloroformate).

Troubleshooting & FAQs

Q1: Why is my starting material completely unreacted when using standard NaBH 4​ in methanol? A1: This is a classic case of electronic repulsion and steric blocking. When NaBH 4​ is added to a carboxylic acid, it first acts as a base, deprotonating the acid to form a carboxylate anion. The nucleophilic borohydride (BH 4​ ) is electronically repelled by the electron-rich carboxylate. Combine this electronic repulsion with the physical barricade of the 2-nitro and 6-methyl groups, and the hydride transfer becomes kinetically impossible at standard temperatures.

Q2: I switched to LiAlH 4​ to force the reduction, but I obtained a complex mixture of highly polar products. What happened? A2: LiAlH 4​ is a powerful, non-selective reducing agent. While it can overcome the steric hindrance of the carboxylate, it rapidly reduces the nitro group to an amine, hydroxylamine, or azo compound. To preserve the nitro group, you must use an electrophilic reducing agent.

Q3: How does the NaBH 4​ /I 2​ system overcome both steric hindrance and chemoselectivity issues? A3: Adding Iodine (I 2​ ) to NaBH 4​ generates Borane (BH 3​ ) in situ alongside NaI and H 2​ gas [1]. Borane is an electrophilic reducing agent. Instead of attacking the carbon, the electron-deficient boron coordinates directly to the electron-rich oxygen of the carboxylate. This coordination pulls electron density away from the carbonyl carbon and facilitates an intramolecular hydride delivery. Intramolecular reactions are vastly less sensitive to steric bulk than intermolecular nucleophilic attacks [2]. Crucially, BH 3​ does not reduce nitro groups at standard temperatures, ensuring perfect chemoselectivity.

Q4: My TLC shows complete consumption of the starting material, but after workup, my yield is low and NMR shows broad, unidentifiable peaks. How do I fix this? A4: You are likely failing to break down the intermediate borate esters. Borane reductions of carboxylic acids form stable trialkyl borate esters [B(OR) 3​ ]. These do not spontaneously hydrolyze in neutral water. You must rigorously quench the reaction with methanol and a mild acid (e.g., 1M HCl), and stir (or gently reflux) to cleave the B-O bonds and release the free (3,6-dimethyl-2-nitrophenyl)methanol.

Step-by-Step Experimental Protocol: NaBH 4​ /I 2​ Reduction

This protocol utilizes the in situ generation of borane. It is designed to be a self-validating system: the evolution of hydrogen gas and the dissipation of iodine's color act as real-time visual confirmations of reagent activity.

Reagents & Equipment:

  • 3,6-Dimethyl-2-nitrobenzoic acid (1.0 equiv)

  • Sodium borohydride (NaBH 4​ , 2.5 equiv)

  • Iodine (I 2​ , 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried 2-neck round-bottom flask, nitrogen line, dropping funnel.

Procedure:

  • Substrate Preparation: Under a nitrogen atmosphere, dissolve 3,6-dimethyl-2-nitrobenzoic acid (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Borohydride Addition: Cool the flask to 0 °C using an ice bath. Add NaBH 4​ (2.5 equiv) in one portion.

    • Self-Validation Check: You will observe mild effervescence (H 2​ gas) as the borohydride deprotonates the carboxylic acid to form the sodium carboxylate. Stir for 15 minutes.

  • Iodine Activation: Dissolve I 2​ (1.0 equiv) in a minimal amount of anhydrous THF. Transfer this to the dropping funnel. Slowly add the I 2​ solution dropwise to the reaction mixture at 0 °C.

    • Self-Validation Check: The addition will cause vigorous H 2​ gas evolution (ensure proper venting). The dark brown color of the iodine will rapidly dissipate as it reacts with NaBH 4​ to form BH 3​ and NaI.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, attach a reflux condenser and heat the mixture to 50 °C for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.

  • Quench & Borate Cleavage (Critical Step): Cool the reaction mixture back to 0 °C. Carefully add Methanol (approx. 5 mL per mmol of substrate) dropwise to quench excess borane (Caution: H 2​ evolution). Follow this with the addition of 1M HCl until the pH is ~2. Stir the mixture vigorously at room temperature for 1 hour to fully hydrolyze the borate esters.

  • Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the aqueous residue with Ethyl Acetate. Wash the organic layer with saturated aqueous Na 2​ S 2​ O 3​ (to neutralize any unreacted iodine), followed by saturated NaHCO 3​ , and finally brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure (3,6-dimethyl-2-nitrophenyl)methanol.

References

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL:[Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL:[Link]

Optimization

Troubleshooting incomplete photocleavage of (3,6-Dimethyl-2-nitrophenyl)methanol caged compounds

Welcome to the Technical Support Center for Photolabile Protecting Groups. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete photocleavage, payload degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photolabile Protecting Groups. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete photocleavage, payload degradation, or slow kinetics when working with (3,6-Dimethyl-2-nitrophenyl)methanol (3,6-Dimethyl-ONB) caged compounds.

Unlike standard unsubstituted o-nitrobenzyl (ONB) groups, the 3,6-dimethyl substitution pattern introduces unique steric and electronic constraints that fundamentally alter the photophysical behavior of the molecule. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your photolysis workflows.

I. Mechanistic Pathway & The Inner Filter Effect

To troubleshoot incomplete cleavage, one must first understand the causality of the reaction. The photolysis of 3,6-Dimethyl-ONB derivatives is not a single-step event; it is a cascade of photochemical and rate-limiting dark reactions[1].

The primary photochemical process is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, forming a transient aci-nitro intermediate[2]. The 6-methyl group pre-organizes the benzylic C-H bond for this abstraction, but the 3-methyl group forces the nitro group out of the aromatic plane, making the intermediate highly sensitive to solvent polarity[3],[4]. Once the intermediate cyclizes and cleaves, it releases the payload alongside a highly reactive 3,6-dimethyl-2-nitrosobenzaldehyde byproduct.

Pathway A Caged Substrate (3,6-Dimethyl-ONB) B Excited Triplet State A->B hν (365 nm) Excitation C Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Hemiacetal C->D Cyclization (Rate-limiting) E Free Payload + Nitroso Byproduct D->E Dark Cleavage (Proton Transfer) E->A Inner Filter Effect (Byproduct absorbs hν)

Fig 1. Photolysis mechanism of 3,6-Dimethyl-ONB cages highlighting the inner filter effect.

II. Troubleshooting Guide & FAQs

Q1: Why does my photocleavage reaction plateau at 40-60% completion, regardless of how long I irradiate it? A1: This is the hallmark of the Inner Filter Effect (IFE) [5]. The cleaved 3,6-dimethyl-2-nitrosobenzaldehyde byproduct possesses a high molar absorptivity in the 300–365 nm range. As the reaction progresses and this byproduct accumulates, it acts as a competitive photon sink, physically shielding the remaining unreacted caged compound from the UV light[6],[7]. Correction Strategy: You must either reduce the optical pathlength (e.g., using a flow reactor) or add a chemical scavenger to convert the nitroso byproduct into a transparent derivative.

Q2: My released payload shows degradation or unexpected mass adducts (+163 Da). What is happening? A2: The 2-nitrosobenzaldehyde byproduct is highly electrophilic. If your released drug or peptide contains primary amines, thiols, or hydroxyls, the nitroso byproduct will undergo rapid nucleophilic attack, forming imines or stable covalent adducts[5],[3]. The +163 Da mass corresponds exactly to the covalent attachment of the 3,6-dimethyl-2-nitrosobenzaldehyde moiety. Correction Strategy: Introduce an excess of a sacrificial nucleophile. Semicarbazide or hydroxylamine effectively trap the aldehyde functionality, while Dithiothreitol (DTT) or Glutathione are excellent for scavenging nitroso species[5].

Q3: Does my choice of solvent actually affect the cleavage rate? A3: Yes, drastically. While the initial photon absorption is solvent-independent, the decay of the aci-nitro intermediate into the hemiacetal (the rate-limiting "dark step") is highly dependent on solvent polarity and proton availability[4],[1]. In 100% aprotic solvents (like pure DCM or DMSO), the aci-nitro intermediate can stall or back-react to the ground state. Correction Strategy: Adding 10–20% of a protic solvent (such as water, methanol, or a biological buffer) facilitates the necessary proton transfer, accelerating the dark cleavage step and improving the overall quantum yield.

III. Quantitative Optimization Matrix

The following table summarizes the causal relationship between experimental parameters and cleavage efficiency. Use this matrix to benchmark your current setup against optimized conditions.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent System 100% Aprotic (e.g., pure DMSO, DCM)10–50% Protic (e.g., MeOH, H₂O, Buffer)Protic solvents stabilize the aci-nitro intermediate and accelerate the rate-limiting dark cleavage step.> 90%
Chemical Scavenger None10 eq. Semicarbazide HClPrevents the nitroso byproduct from acting as an inner filter and prevents covalent payload adduction.> 95%
Light Source Broad-spectrum UV Lamp (e.g., Mercury Arc)Narrowband 365 nm LEDMaximizes overlap with the ONB absorbance peak while minimizing off-target payload degradation[4].> 95%
Reactor Geometry Batch Flask (> 5 mm pathlength)Flow Reactor (< 1 mm pathlength)Overcomes the inner filter effect by ensuring uniform photon flux across the entire sample volume.> 99%

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every photolysis experiment must be treated as a self-validating system. The following protocols integrate mandatory controls to isolate the variables of thermal degradation and UV-induced payload damage.

Protocol 1: Analytical-Scale Photocleavage Assay (Optimization Phase)

Purpose: To determine the precise irradiation half-life ( t1/2​ ) and verify scavenger efficacy before scaling up.

  • Solution Preparation: Prepare a 100 µM solution of the 3,6-Dimethyl-ONB caged compound in a 1:1 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4).

  • Scavenger Addition: Add 1 mM Semicarbazide Hydrochloride (10 molar equivalents) to the solution. Mix thoroughly.

  • Establish Self-Validating Controls:

    • Dark Control: Wrap a 1 mL aliquot entirely in aluminum foil. Incubate alongside the reaction to verify that the cage is thermally stable and does not hydrolyze in the dark.

    • Payload Control: Irradiate a 100 µM solution of the uncaged (free) payload to verify that 365 nm light does not inherently degrade your target molecule.

  • Irradiation: Transfer the test solution to a 1 mm pathlength quartz cuvette. Irradiate using a narrowband 365 nm LED source configured to an intensity of 10–20 mW/cm².

  • Kinetic Sampling: Extract 10 µL aliquots at t = 0, 1, 3, 5, 10, and 20 minutes. Immediately quench the aliquots in cold methanol (-20°C) to arrest any dark reactions.

  • Analysis: Analyze via LC-MS. Plot the disappearance of the caged compound against the stoichiometric appearance of the free payload to calculate the quantum yield and confirm the absence of +163 Da adducts.

Protocol 2: Preparative-Scale Flow Photolysis (Scale-Up Phase)

Purpose: To achieve >95% cleavage on >10 mg scale, where batch reactors fail due to the inner filter effect.

  • Reactor Setup: Coil 2 meters of FEP (Fluorinated Ethylene Propylene) tubing (0.8 mm inner diameter) around a water-cooled 365 nm LED cylinder. The narrow inner diameter acts as a continuous thin-film reactor.

  • Feed Solution: Dissolve 5 mM of the caged compound and 20 mM Semicarbazide in the optimized solvent system (e.g., 80% MeOH / 20% Buffer).

  • Flow Calibration: Set the syringe pump to a flow rate that ensures a residence time equivalent to 3×t1/2​ (calculated from Protocol 1).

  • Quenching & Collection: Collect the reactor output directly into a flask containing a mild reducing agent (e.g., 1 mM sodium ascorbate) to immediately neutralize any residual reactive oxygen species (ROS) generated by trace triplet-state quenching.

  • Purification: Evaporate the organic solvent under N₂ and purify the free payload via standard reverse-phase chromatography.

V. References

  • Ncm, a Photolabile Group for Preparation of Caged Molecules: Synthesis and Biological Application Source: PubMed Central (NIH) URL:[Link]

  • Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates Source: ResearchGate URL:[Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Source: Macromolecules (ACS Publications) URL:[Link]

  • FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS Source: University of Kent URL:[Link]

  • Drugs - Photochemistry and Photostability Source: National Academic Digital Library of Ethiopia URL:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: PubMed Central (NIH) URL:[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for (3,6-Dimethyl-2-nitrophenyl)methanol analysis

An in-depth guide to optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for the analysis of (3,6-Dimethyl-2-nitrophenyl)methanol. This technical support center provides detailed troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for the analysis of (3,6-Dimethyl-2-nitrophenyl)methanol. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Technical Support Center: (3,6-Dimethyl-2-nitrophenyl)methanol Analysis

As a Senior Application Scientist, this guide is designed to provide both foundational knowledge and advanced troubleshooting techniques for the HPLC analysis of (3,6-Dimethyl-2-nitrophenyl)methanol. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Analyte at a Glance: (3,6-Dimethyl-2-nitrophenyl)methanol

Understanding the physicochemical properties of the analyte is the cornerstone of effective method development. (3,6-Dimethyl-2-nitrophenyl)methanol is a neutral, aromatic nitro compound. Its key characteristics relevant to reversed-phase HPLC are summarized below.

PropertyValue / ObservationChromatographic Implication
Chemical Structure Aromatic ring with nitro, methyl, and methanol functional groups.Possesses significant hydrophobicity, making it ideal for reversed-phase (RP) chromatography.[1] The aromatic nature allows for potential π-π interactions with specific stationary phases.
CAS Number 80866-76-8Unique identifier for this specific compound.
Molecular Formula C₉H₁₁NO₃---
Melting Point 48-50°C[2]Soluble in common organic solvents used in HPLC.
Boiling Point 293°C at 760 mmHg[2]Non-volatile under standard HPLC conditions.
Ionization State NeutralThe molecule lacks strongly acidic or basic functional groups. Therefore, its retention is not expected to change significantly with mobile phase pH adjustments within the typical column-stable range (pH 2-8).[3][4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the analysis of (3,6-Dimethyl-2-nitrophenyl)methanol.

Q1: What is the best starting point for mobile phase composition?

A: For a neutral, hydrophobic compound like (3,6-Dimethyl-2-nitrophenyl)methanol, a simple reversed-phase system is the most effective starting point. Begin with a mobile phase consisting of a mixture of HPLC-grade water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[5] A good initial isocratic condition to try is 50:50 (v/v) Acetonitrile:Water on a C18 column. From there, you can adjust the ratio to achieve the desired retention time.

Q2: My peak is tailing. What are the most common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6] For neutral compounds, the most likely culprit is interaction with residual silanol groups on the silica-based column packing.

  • Cause: Active silanol groups (Si-OH) on the silica backbone can interact with polar parts of the analyte, causing a portion of the molecules to lag, resulting in a tail.

  • Solution: Add a small amount of a weak acid to the aqueous portion of your mobile phase to suppress the ionization of these silanols. Using a mobile phase with a pH between 2.5 and 4 is highly effective.[7][8] For example, prepare your aqueous phase as 0.1% formic acid in water.

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

A: Both are excellent choices, but they can offer different selectivity, which is crucial for separating the main analyte from impurities.

  • Acetonitrile (ACN): Generally provides higher elution strength and lower viscosity, leading to sharper peaks and lower backpressure.[7]

  • Methanol (MeOH): As a protic solvent, methanol can engage in different hydrogen bonding interactions compared to aprotic ACN. For aromatic compounds, methanol can enhance π-π interactions with phenyl-based stationary phases, which can significantly alter selectivity.[9][10]

If you are not achieving adequate separation with ACN, switching to MeOH is a powerful and simple way to change the chromatogram.[7]

Q4: My retention times are drifting. How can I stabilize them?

A: Drifting retention times usually point to an issue with the system's equilibrium or the mobile phase itself.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. For reversed-phase, flushing with 10-20 column volumes is typically sufficient.

  • Mobile Phase Preparation: If your mobile phase is a mixture of solvents, ensure they are accurately measured and well-mixed. Premixing the mobile phase is often more reliable than online mixing, especially for isocratic methods.

  • Temperature Control: Use a column oven to maintain a constant temperature. A 1°C change in temperature can alter retention times by 1-2%.[7]

  • Buffer Stability: If using buffers, ensure they are fresh (prepared daily or every few days) and that the pH is stable.[11]

Troubleshooting Guide: From Poor Peaks to Optimized Separation

This guide provides a systematic approach to resolving common chromatographic issues you may encounter.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common problem that can compromise the accuracy of quantification.[12]

  • Peak Tailing:

    • Primary Cause: Secondary silanol interactions.

    • Solution: As mentioned in the FAQ, operate at a lower pH (e.g., 0.1% formic acid in water) to suppress silanol activity.[10] If tailing persists, consider using a column with high-purity silica and robust end-capping.

  • Peak Fronting:

    • Primary Cause: Often indicates column overload or an injection solvent that is much stronger than the mobile phase.[12]

    • Solution 1 (Overload): Reduce the concentration of your sample or decrease the injection volume.

    • Solution 2 (Solvent Mismatch): Dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting a sample dissolved in strong organic solvent into a weak aqueous mobile phase can cause significant peak distortion.[11]

  • Split Peaks:

    • Primary Cause: Can be caused by a partially blocked column inlet frit, a void in the column packing, or co-elution of an interfering compound.[6][13]

    • Solution 1 (Frit Blockage): Reverse the column and flush it to waste (do not flush through the detector). If this doesn't work, the column may need to be replaced. Using an in-line filter can prevent this.[13]

    • Solution 2 (Co-elution): Modify the mobile phase composition (e.g., switch from ACN to MeOH) or change the gradient slope to try and resolve the two compounds.

Troubleshooting Logic Diagram

G start Identify Peak Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split cause_silanol Cause: Silanol Interaction tailing->cause_silanol Check cause_overload Cause: Column Overload / Solvent Mismatch fronting->cause_overload Check cause_blockage Cause: Frit Blockage / Column Void split->cause_blockage Check sol_ph Solution: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause_silanol->sol_ph Implement sol_conc Solution: Reduce Concentration / Match Injection Solvent cause_overload->sol_conc Implement sol_flush Solution: Backflush Column / Replace Column cause_blockage->sol_flush Implement

Caption: A workflow for troubleshooting common HPLC peak shape issues.

Issue 2: Poor Resolution / Co-elution

If your analyte peak is not well separated from impurities, you need to adjust the mobile phase to alter selectivity.

  • Strategy 1: Adjust Organic Solvent Strength (Isocratic)

    • Action: Decrease the percentage of the organic solvent (ACN or MeOH) in the mobile phase.

    • Causality: Reducing the elution strength of the mobile phase will increase the retention time of all hydrophobic compounds.[7] Because compounds interact differently with the stationary phase, this often increases the separation between them.

  • Strategy 2: Switch Organic Solvent

    • Action: If you started with ACN, develop a method using MeOH, and vice-versa.

    • Causality: ACN and MeOH have different chemical properties that lead to different interactions with the analyte and stationary phase, a concept known as the "solvent selectivity triangle".[10] This is one of the most powerful tools for resolving co-eluting peaks. For aromatic compounds like the target analyte, switching to methanol can be particularly effective when using a phenyl-hexyl column, as methanol enhances the π-π interactions that provide unique selectivity.[9]

  • Strategy 3: Implement a Gradient

    • Action: Change from an isocratic method to a gradient method, starting with a lower percentage of organic solvent and increasing it over time.

    • Causality: A gradient is highly effective for samples containing compounds with a wide range of hydrophobicities.[7] It allows for the elution of more retained compounds in a reasonable time while keeping early-eluting peaks sharp and well-resolved.

Mobile Phase Optimization Workflow

This section provides a step-by-step protocol for systematically developing and optimizing the mobile phase conditions for (3,6-Dimethyl-2-nitrophenyl)methanol.

Step 1: Initial Conditions & Column Selection

This protocol assumes a standard reversed-phase setup.

  • Column: Select a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides a good balance of hydrophobic retention for this type of analyte.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set to a wavelength where the analyte has high absorbance (a scouting run using a PDA/DAD detector is recommended to find the λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.

Step 2: Scouting Run (Gradient)

A gradient scouting run is the most efficient way to determine the approximate solvent strength needed to elute the compound.

  • Program the Gradient: Run a fast, linear gradient from 5% to 95% ACN over 15 minutes.

  • Analyze the Result:

    • Note the retention time (t_R_) of the analyte.

    • Calculate the approximate percentage of ACN at which the peak elutes. This will be your starting point for isocratic method development.

Step 3: Isocratic Method Development & Optimization
  • First Isocratic Run: Based on the scouting run, prepare a pre-mixed isocratic mobile phase. For example, if the peak eluted at 8 minutes in a 15-minute gradient, the approximate %B is around 50-60%. Start with 55% ACN.

  • Adjust Retention:

    • If retention is too long (k' > 10), increase the %ACN in 5% increments.

    • If retention is too short (k' < 2), decrease the %ACN in 5% increments.

  • Assess Resolution: Once the analyte peak is in a suitable retention window (k' between 2 and 10), check its resolution from any impurities.

  • Selectivity Optimization: If resolution is insufficient, switch Mobile Phase B from Acetonitrile to Methanol and repeat Step 3. Compare the chromatograms to see which solvent provides the best separation.

Optimization Workflow Diagram

G start Start: C18 Column Water (0.1% FA) + ACN scout Run Fast Gradient (5-95% ACN) start->scout isocratic Develop Isocratic Method Based on Scout Run scout->isocratic eval1 Resolution OK? isocratic->eval1 switch_solvent Switch Organic to Methanol and Repeat Isocratic Development eval1->switch_solvent No end_iso Final Isocratic Method eval1->end_iso Yes eval2 Resolution OK? switch_solvent->eval2 gradient_dev Develop Fine-Tuned Gradient Method eval2->gradient_dev No eval2->end_iso Yes end_grad Final Gradient Method gradient_dev->end_grad

Caption: A systematic workflow for HPLC mobile phase optimization.

References

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • American Laboratory. (2011). Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. Available at: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Available at: [Link]

  • Martí, S., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies, Inc. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]

  • Chemsrc. (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8. Available at: [Link]

  • Molecules. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2009). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Chromatography Forum. (2010). Reverse Phase HPLC of protein using neutral PH mobile phase. Available at: [Link]

  • NextSDS. (3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information. Available at: [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • PubChem. (3-Methoxy-2-nitrophenyl)methanol. Available at: [Link]

  • Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Available at: [Link]

  • PLOS One. (2025). HPLC-MS profiling and protective potential of the defatted aqueous methanol extract of two Syzygium species against cadmium. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Optimization

Preventing over-oxidation during (3,6-Dimethyl-2-nitrophenyl)methanol reactions

Technical Support Center: Over-Oxidation Prevention in Nitrobenzyl Systems Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the oxidation of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Over-Oxidation Prevention in Nitrobenzyl Systems

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the oxidation of highly functionalized aromatic systems. The transformation of (3,6-Dimethyl-2-nitrophenyl)methanol to its corresponding aldehyde is a notoriously temperamental reaction[1].

While oxidizing a primary alcohol to an aldehyde seems fundamental, the unique electronic and steric environment of this specific substrate demands precise stoichiometric and environmental control. Below is our comprehensive guide to mastering this transformation, grounded in mechanistic causality and field-tested methodologies.

Mechanistic Insight: The Root Cause of Over-Oxidation

To prevent over-oxidation, we must first understand the causality behind it. Primary alcohols oxidize to aldehydes, but the reaction rarely stops there if the conditions are poorly optimized.

The core issue lies in the ortho-nitro group . The nitro moiety is strongly electron-withdrawing via both inductive and resonance effects. While this stabilizes the resulting 3,6-dimethyl-2-nitrobenzaldehyde, it also renders the newly formed carbonyl carbon highly electrophilic. If even trace amounts of water are present in the solvent or atmosphere, the aldehyde rapidly undergoes nucleophilic attack by water to form a gem-diol (aldehyde hydrate) intermediate.

Unlike aldehydes, hydrates are exceptionally susceptible to further oxidation. Once the hydrate forms, the oxidant will rapidly convert it into 3,6-dimethyl-2-nitrobenzoic acid. Therefore, strictly anhydrous conditions and the selection of a non-aqueous oxidant are the primary defenses against over-oxidation.

Pathway A (3,6-Dimethyl-2- nitrophenyl)methanol B Target Aldehyde A->B Mild Oxidation (DMP / DCM) C Aldehyde Hydrate (Gem-diol) B->C + Trace H2O (Moisture) D Carboxylic Acid (Over-oxidation) C->D Uncontrolled Oxidation Blocker Anhydrous Conditions Prevent Hydration Blocker->C Blocks

Mechanistic pathway showing how trace water drives over-oxidation via hydrate formation.

Troubleshooting Guide & FAQs

Q1: I am using an excess of oxidant to drive the reaction to completion, but I am isolating 30% carboxylic acid. Why? A1: Excess oxidant in the presence of trace moisture guarantees over-oxidation. Because the nitro group makes the aldehyde highly electrophilic, it acts as a "sponge" for any available water, favoring hydrate formation. You must use near-stoichiometric amounts of a mild oxidant (e.g., 1.15 equivalents of Dess-Martin Periodinane) and strictly anhydrous solvents (e.g., dry Dichloromethane)[2].

Q2: Which oxidation method provides the highest chemoselectivity for the aldehyde? A2: Dess-Martin Periodinane (DMP) is the gold standard for nitrobenzyl alcohols. DMP operates under mild, non-acidic conditions at room temperature and does not require aqueous components during the reaction phase, completely shutting down the hydrate pathway[3]. Swern oxidation is a viable alternative that also avoids over-oxidation, but it requires strict cryogenic temperatures (-78°C) and generates malodorous dimethyl sulfide byproducts[4].

Q3: My DMP reaction stalled at 80% conversion. Should I add more DMP and heat the reaction? A3: Never heat a DMP reaction. Heating hypervalent iodine compounds can lead to rapid decomposition and poses a severe safety hazard[5]. If the reaction stalls, the issue is likely reagent degradation. Some literature suggests adding a microscopic amount of water to accelerate DMP oxidations[3], but for highly electron-deficient aldehydes like ours, this risks triggering the over-oxidation cascade. Instead, add an additional 0.1–0.2 equivalents of fresh DMP and allow an extra 30 minutes of stirring at room temperature.

Q4: Can I use TEMPO-mediated oxidation instead? A4: TEMPO/NaOCl (Anelli oxidation) is fast and high-yielding, but it is typically performed in biphasic aqueous conditions[4]. Because water is present, the risk of over-oxidation to the carboxylic acid is significantly higher unless the pH is strictly buffered (pH ~8.6) to control the oxidation rate. For (3,6-Dimethyl-2-nitrophenyl)methanol, DMP remains the safer choice for absolute chemoselectivity.

Quantitative Data: Oxidant Comparison

To aid in your experimental design, below is a comparative analysis of common oxidation systems applied to electron-deficient nitrobenzyl alcohols.

Oxidant SystemTarget Aldehyde Yield (%)Over-Oxidation RiskOperating Temp (°C)Byproducts / Workup Complexity
Dess-Martin Periodinane (DMP) 90 - 95%Very Low0 to 25Acetic acid, iodinane / Simple biphasic quench
Swern (Oxalyl Chloride/DMSO) 85 - 90%Low-78Dimethyl sulfide / Requires strict cryogenic control
TEMPO / NaOCl (Anelli) 70 - 80%Moderate0Carboxylic acids / Requires strict pH 8.6 buffering
Pyridinium Chlorochromate (PCC) 60 - 70%High25Chromium salts / Toxic, difficult filtration
KMnO₄ or CrO₃ / H₂SO₄ < 10%Guaranteed25 to 60Carboxylic acid / Complete over-oxidation

Standard Operating Procedure: Self-Validating DMP Oxidation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Objective: Selective oxidation of (3,6-Dimethyl-2-nitrophenyl)methanol to 3,6-dimethyl-2-nitrobenzaldehyde.

Step 1: Substrate Dissolution Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add (3,6-Dimethyl-2-nitrophenyl)methanol (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Validation Checkpoint: The solution must be completely clear and homogeneous. If the solution is cloudy, moisture is present; discard and dry the solvent over activated molecular sieves.

Step 2: Reagent Addition Cool the flask to 0°C using an ice-water bath. Slowly add Dess-Martin Periodinane (1.15 eq) in three equal portions over 10 minutes to prevent localized exotherms[2]. Validation Checkpoint: A slight white suspension will form initially. This is normal and indicates the presence of the insoluble hypervalent iodine precursor.

Step 3: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 1 to 2 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (lower Rf, UV active) must disappear entirely, replaced by a new, higher Rf UV-active spot corresponding to the aldehyde.

Step 4: Biphasic Quenching Dilute the reaction mixture with an equal volume of diethyl ether. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Vigorously stir the biphasic mixture for 15 to 30 minutes. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction[2]. Validation Checkpoint: The cloudy organic suspension will clarify into two distinct, transparent liquid phases as the iodine byproducts are reduced and solubilized into the aqueous layer.

Step 5: Extraction & Isolation Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint: The resulting crude solid or oil should be analytically pure by ¹H-NMR, showing a distinct aldehyde proton peak (~9.5 - 10.5 ppm) and no carboxylic acid broad peak.

Workflow Step1 1. Substrate Dissolution (0.1M in Dry DCM) Step2 2. DMP Addition (1.15 eq at 0°C) Step1->Step2 Step3 3. Reaction Monitoring (TLC/LC-MS at RT) Step2->Step3 Step4 4. Biphasic Quenching (NaHCO3 / Na2S2O3) Step3->Step4 Step5 5. Organic Extraction & Concentration Step4->Step5

Self-validating experimental workflow for the DMP oxidation of nitrobenzyl alcohols.

References

  • NextSDS. "(3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Dess, D. B., & Martin, J. C. "Dess-Martin periodinane." Organic Syntheses. URL: [Link]

  • Wikipedia Contributors. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • ResearchGate Community. "How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?" ResearchGate. URL:[Link]

  • Organic Chemistry Portal. "Dess-Martin Oxidation." Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting

Effective purification and recrystallization techniques for crude (3,6-Dimethyl-2-nitrophenyl)methanol

Welcome to the technical support center for the effective purification of (3,6-Dimethyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the effective purification of (3,6-Dimethyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges associated with the purification of this moderately polar aromatic compound. Our focus is on robust, reproducible recrystallization techniques, grounded in fundamental chemical principles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the properties of (3,6-Dimethyl-2-nitrophenyl)methanol and the core principles of its purification.

Q1: What are the key structural features of (3,6-Dimethyl-2-nitrophenyl)methanol that influence its purification?

The purification strategy for (3,6-Dimethyl-2-nitrophenyl)methanol is dictated by its molecular structure. It possesses a combination of a nonpolar aromatic ring with two methyl groups, and two polar functional groups: a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH). This combination confers a moderate overall polarity. The nitro and hydroxyl groups can participate in hydrogen bonding, which influences solubility in protic solvents. Understanding this balance is crucial for selecting an appropriate recrystallization solvent system.

Q2: What is the core principle of purification by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The fundamental principle is that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either very soluble or almost insoluble at all temperatures.[1][3] As the saturated solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the soluble impurities behind in the solvent (mother liquor).[4] Insoluble impurities can be removed from the hot solution by filtration.[1]

Q3: How do I select an ideal solvent for recrystallizing (3,6-Dimethyl-2-nitrophenyl)methanol?

Selecting the right solvent is the most critical step for a successful recrystallization.[1][5] An ideal solvent should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at its boiling point.[1][3]

  • Low Solubility at Low Temperatures: The compound should be sparingly or nearly insoluble in the cold solvent to maximize recovery.[2][3]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound.[3][5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5]

  • "Like Dissolves Like": Given the polar nitro and hydroxyl groups on the target molecule, polar solvents are often a good starting point.[6] Alcohols like methanol or ethanol are frequently good candidates for nitroaryl compounds.[6]

Q4: When is a mixed-solvent system necessary?

A mixed-solvent system is used when no single solvent fulfills all the ideal criteria.[6] This is common when a compound is highly soluble in one solvent (a "good" solvent) even at room temperature, and poorly soluble in another (a "bad" solvent) even at its boiling point.[6] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes slightly cloudy (the saturation point).[7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and solutions to specific problems encountered during the purification process.

Problem: My compound "oils out" instead of forming crystals upon cooling.
  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities. For nitroaromatic compounds, this can happen if the boiling point of the chosen solvent is higher than the compound's melting point.[6] A high concentration of impurities can also depress the melting point of the mixture, contributing to this issue.

  • Solution:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to decrease the saturation level.[6]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of well-ordered crystals over an amorphous oil.[6][8]

    • If the problem persists, consider a different solvent with a lower boiling point or switch to a mixed-solvent system.[6]

Problem: No crystals form, even after the solution has cooled to room temperature and in an ice bath.
  • Causality: The solution may not be sufficiently saturated, or the nucleation process (the initial formation of small crystal seeds) has not started. This can sometimes be due to the presence of "tar" or other impurities that inhibit crystallization.[9]

  • Solution - Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small sample of the pure product, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon.

    • Reduce Volume: If the solution is not saturated enough, you can gently heat it to boil off some of the solvent and re-cool. Be careful not to over-concentrate the solution.

    • Ultra-Cooling: In some resistant cases, cooling in a bath colder than ice-water (e.g., a salt-ice bath) can initiate crystallization, but this should be done with caution as rapid crystallization can trap impurities.[9]

Problem: The yield of recovered crystals is very low.
  • Causality: Several factors can lead to poor recovery:

    • Using too much solvent during the initial dissolution step.[6]

    • Premature crystallization during a hot filtration step (crystals get stuck in the filter paper).

    • Incomplete crystallization (the solution was not cooled for long enough or to a low enough temperature).

    • Washing the collected crystals with a solvent that was not ice-cold, causing some of the product to redissolve.[6]

  • Solution:

    • Use Minimum Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[8]

    • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and filter paper by pouring some hot solvent through it just before filtering your solution. This prevents a drop in temperature and premature crystallization.[7]

    • Maximize Cooling: Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 10-15 minutes) after it has reached room temperature to maximize precipitation.[8]

    • Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.[6]

Problem: The final product is still colored, even after recrystallization.
  • Causality: Colored impurities may be present that have similar solubility properties to your target compound. These impurities can be adsorbed onto the surface of the growing crystals.[9]

  • Solution - Decolorizing Carbon:

    • After dissolving the crude solid in the hot solvent, allow the solution to cool slightly so it is no longer boiling.

    • Add a very small amount of activated charcoal (decolorizing carbon) to the solution (typically 1-2% of the solute's weight).[9]

    • Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon particles.

    • Perform a hot, gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Part 3: Experimental Protocols & Data

This section provides step-by-step methodologies and reference data to guide your experimental work.

Solvent Selection & Properties

The choice of solvent is paramount. Based on the "like dissolves like" principle, moderately polar solvents are good candidates for (3,6-Dimethyl-2-nitrophenyl)methanol. Below is a table of potential solvents for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Methanol 64.732.7Toxic and flammable
Ethanol 78.424.6Flammable
Isopropanol 82.619.9Flammable, irritant
Ethyl Acetate 77.16.0Flammable, irritant
Toluene 110.62.4Flammable, toxic
Water 10080.1Non-toxic
Heptane/Hexane 98.4 / 69~2.0Flammable, neurotoxin (hexane)

Data compiled from various sources, including the Common Solvents Used in Organic Chemistry table.[10]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (3,6-Dimethyl-2-nitrophenyl)methanol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding the solvent in small portions until the solid has just dissolved.[8]

  • (Optional) Hot Filtration: If insoluble impurities or decolorizing carbon are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask.[1][9]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][8] Once at room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual impurities.[1]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely.

Protocol 2: Purification via Column Chromatography

For persistent impurities that cannot be removed by recrystallization, flash column chromatography is a powerful alternative.

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio must be determined by Thin Layer Chromatography (TLC).

  • Procedure:

    • A slurry of silica gel in the eluent is packed into a glass column.

    • The crude product is dissolved in a minimum amount of solvent and loaded onto the top of the silica gel.

    • The eluent is passed through the column. Compounds will separate based on their polarity and affinity for the stationary phase.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the pure fractions by rotary evaporation to yield the purified solid.

Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for determining the best solvent or solvent system for recrystallization.

SolventSelection start Start: Crude Solid test_rt Test solubility of small sample in ~0.5 mL solvent at room temp. start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt heat_sample Heat sample to solvent's boiling point is_soluble_rt->heat_sample No consider_mixed FAIL: Consider mixed-solvent system. (This is a 'good' solvent) is_soluble_rt->consider_mixed Yes is_soluble_hot Is it soluble? heat_sample->is_soluble_hot cool_sample Cool solution to room temp, then in ice bath is_soluble_hot->cool_sample Yes bad_solvent FAIL: Solvent is unsuitable. Try another solvent. is_soluble_hot->bad_solvent No crystals_form Do crystals form? cool_sample->crystals_form good_solvent SUCCESS: Good single solvent found crystals_form->good_solvent Yes crystals_form->bad_solvent No (Poor Recovery) RecrystallizationWorkflow cluster_optional Optional Steps decolorize Add Decolorizing Carbon & Reheat Briefly hot_filter Hot Gravity Filtration (to remove insoluble impurities/carbon) decolorize->hot_filter cool Slowly Cool Solution to Room Temperature hot_filter->cool start Dissolve Crude Solid in Minimum Boiling Solvent check_impurities Are insoluble or colored impurities present? start->check_impurities check_impurities->decolorize Yes (Colored) check_impurities->hot_filter Yes (Insoluble) check_impurities->cool No ice_bath Cool in Ice-Water Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Minimal Ice-Cold Solvent vacuum_filter->wash dry Dry Pure Crystals wash->dry finish End: Pure Product dry->finish

Caption: Step-by-step workflow for a typical single-solvent recrystallization.

References
  • Patsnap Eureka. (2026, March 5).
  • Science Learning Center.
  • Recrystalliz
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.).
  • Solvent selection for recrystallization: An undergradu
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Sulzer. (2025, September 2).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • recrystalliz
  • Recrystalliz
  • Biotage. (2023, January 30).
  • Waters Blog. (2025, June 18).
  • NextSDS. (n.d.). (3,6-dimethyl-2-nitrophenyl)
  • MIT OpenCourseWare. (n.d.).
  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2026, February 28). Preprints.org.
  • The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)
  • Honeywell. (n.d.). METHANOL.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide.
  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2026, February 28). Preprints.org.
  • PMC. (2020, November 3).
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • ResearchGate. (2014, October 22).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • PubChemLite. (n.d.). (3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5).
  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252.
  • ResearchGate. (2014, November 10).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sapphire Bioscience. (n.d.). (3,6-Dimethoxy-2-nitrophenyl)methanol.
  • Sigma-Aldrich. (n.d.). (3-Methoxy-2-nitrophenyl)methanol | 53055-04-2.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Solvent Miscibility Table. (n.d.).
  • Organic Syntheses. (n.d.). Propanal, 3-nitro.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.).

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of (3,6-Dimethyl-2-nitrophenyl)methanol in Aqueous Buffers

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming the hydrophobic barrier of nitrobenzyl-based photolabile protecting groups (PPGs) in biological media. Part 1: Troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming the hydrophobic barrier of nitrobenzyl-based photolabile protecting groups (PPGs) in biological media.

Part 1: Troubleshooting FAQs & Mechanistic Insights

(3,6-Dimethyl-2-nitrophenyl)methanol is a highly hydrophobic precursor frequently utilized in the synthesis of photolabile protecting groups and caged compounds[1]. Due to the extreme lipophilicity of the nitrobenzyl ring and its methyl substituents, researchers consistently encounter severe aggregation and precipitation when attempting to dissolve this compound in standard aqueous biological buffers[2].

Q1: Why does my (3,6-Dimethyl-2-nitrophenyl)methanol precipitate immediately when added to PBS, even when I use a concentrated DMSO stock?

Analysis & Causality: This is a classic manifestation of "solvent shock." When a highly concentrated DMSO or DMF stock (e.g., 250 mM)[2] is pipetted directly into an aqueous buffer, the organic solvent rapidly diffuses into the bulk water. The hydrophobic nitrobenzyl molecules are suddenly exposed to a high-dielectric aqueous environment without sufficient time to disperse. This triggers thermodynamically driven aggregation (the hydrophobic effect) to minimize water contact. Furthermore, the high ionic strength of PBS (~150 mM NaCl) exacerbates this via the "salting-out" effect, which drastically reduces the solubility of non-polar solutes[3]. Solution: Never inject the stock directly into the bulk aqueous phase. Instead, utilize the Step-Down Dilution Method (see Protocol A) with vigorous vortexing, or transition to a lower ionic strength zwitterionic buffer (e.g., 50 mM HEPES) if your assay permits[4].

Q2: My live-cell assay cannot tolerate more than 0.5% DMSO, but the compound crashes out at my required 50 µM working concentration. What are my options?

Analysis & Causality: When co-solvents must be minimized to prevent cellular toxicity, you must fundamentally alter the apparent solubility of the molecule. The most effective approach for nitrobenzyl derivatives is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a lipophilic inner cavity[6]. It encapsulates the hydrophobic (3,6-dimethyl-2-nitrophenyl) moiety, shielding it from water and drastically increasing its apparent aqueous solubility without the need for toxic organic solvents[7]. Solution: Formulate the compound as an inclusion complex with 10-20% (w/v) HP-β-CD (see Protocol B).

Q3: Does the pH of the biological buffer affect the solubility of this specific alcohol?

Analysis & Causality: Unlike amines or carboxylic acids, the aliphatic hydroxyl group of (3,6-Dimethyl-2-nitrophenyl)methanol has a very high pKa (>14). Therefore, it does not ionize within the physiological pH range (pH 6.5–8.0). Adjusting the pH of your buffer will not improve its thermodynamic solubility[6]. You must rely on co-solvents, surfactants, or cyclodextrins[6].

Part 2: Quantitative Comparison of Solubilization Strategies

To select the appropriate method for your specific application, compare the empirical parameters of the three primary solubilization strategies below:

Solubilization StrategyMechanism of ActionMax Est. Working Conc.Required Co-SolventBiological CompatibilityBest Use Case
Direct Dilution Co-solvency (DMSO/DMF)< 10 µM1 - 5% v/vLow (DMSO toxicity)Cell-free biochemical assays
HP-β-CD Complexation Host-Guest Encapsulation> 500 µM< 0.5% v/vHigh (FDA approved)Live-cell imaging, in vivo dosing
Pluronic F-127 Micellar Solubilization~ 100 µM< 1.0% v/vMedium (Surfactant effects)Membrane-permeabilization assays

(Note: Maximum working concentrations are estimates based on standard hydrophobic drug formulation parameters and cyclodextrin complexation efficiencies[5][6].)

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Co-Solvent "Step-Down" Dilution (For Biochemical Assays)

Expert Insight: Gradual reduction of the dielectric constant prevents localized supersaturation and nucleation.

  • Stock Preparation: Dissolve (3,6-Dimethyl-2-nitrophenyl)methanol in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Critical: The nitrobenzyl group is photolabile; perform this in amber tubes or under low-light conditions[1][2].

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Aqueous Transition: Place your destination tube containing 990 µL of the aqueous biological buffer (e.g., 50 mM HEPES, pH 7.4) on a vortex mixer set to medium-high.

  • Dropwise Addition: While vortexing, add 10 µL of the 1 mM intermediate stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Self-Validation Step: The final solution (10 µM compound, 1% DMSO) should be optically clear. Measure absorbance at 340 nm to confirm the absence of baseline light scattering, which would indicate the presence of micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (For Live-Cell Assays)

Expert Insight: Thermodynamic equilibrium drives the hydrophobic compound into the cyclodextrin cavity, creating a water-soluble complex that prevents cellular solvent toxicity[5][8].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your chosen biological buffer (e.g., 1X PBS). Sterile filter the solution through a 0.22 µm PES membrane[5].

  • Solvent Spiking: Dissolve the (3,6-Dimethyl-2-nitrophenyl)methanol in DMSO at a high concentration of 50 mM.

  • Complexation: Add 10 µL of the 50 mM DMSO stock to 990 µL of the 20% HP-β-CD buffer while vortexing vigorously.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2-4 hours in the dark. This thermal energy overcomes the activation barrier, allowing the hydrophobic guest molecule to displace water within the cyclodextrin cavity[6][9].

  • Self-Validation Step: Centrifuge the equilibrated mixture at 10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube. The absence of a visible pellet confirms complete complexation. The final solution yields 500 µM of the compound with only 1% DMSO.

Part 4: System Workflows & Mechanistic Diagrams

SolubilizationWorkflow Start Solubilization of (3,6-Dimethyl-2-nitrophenyl)methanol InVitro Biochemical Assays (Tolerates >1% DMSO) Start->InVitro InVivo Live Cell / In Vivo (Requires <1% DMSO) Start->InVivo DMSO Step-Down Dilution (Co-solvent Method) InVitro->DMSO Cyclo HP-β-CD Complexation (High Concentration) InVivo->Cyclo > 50 µM Target Micelle Pluronic F-127 (Micellar Delivery) InVivo->Micelle < 50 µM Target

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

CyclodextrinMechanism DMNB Hydrophobic Nitrobenzyl Complex Inclusion Complex (Water Soluble) DMNB->Complex Hydrophobic Effect HPBCD HP-β-CD (Hydrophilic Shell) HPBCD->Complex Host-Guest Encapsulation

Caption: Mechanism of HP-β-CD host-guest complexation shielding the hydrophobic nitrobenzyl core.

Part 5: References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics | National Institutes of Health (NIH) / PMC | 6

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI | 5

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds | ALZET Osmotic Pumps | 7

  • Selective immunocapture and light-controlled traceless release of transiently caged proteins | National Institutes of Health (NIH) / PubMed | 2

  • Biological Buffers: Properties and Applications | ITW Reagents | 4

  • Solubility Enhancement of Hydrophobic Drugs | Sigma-Aldrich |

  • Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes | Thermo Fisher Scientific | 1

Sources

Troubleshooting

Minimizing side product formation in 3,6-dimethyl-2-nitrobenzyl ether synthesis

Welcome to the Technical Support Center for the synthesis and handling of 3,6-dimethyl-2-nitrobenzyl ethers. These compounds are highly valued as photocleavable linkers in solid-phase synthesis and drug delivery systems[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 3,6-dimethyl-2-nitrobenzyl ethers. These compounds are highly valued as photocleavable linkers in solid-phase synthesis and drug delivery systems[1]. However, synthesizing them presents unique challenges due to the severe steric bulk of the 3,6-dimethyl groups, the strong electron-withdrawing nature of the ortho-nitro group, and the inherent photolability of the final product.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you minimize side product formation and maximize your synthetic yields.

Part 1: Mechanistic Pathways & Troubleshooting FAQs

Understanding the competing reaction pathways is critical for optimizing your synthesis. The diagram below illustrates the desired O-alkylation pathway alongside the primary side reactions that plague this synthesis.

ReactionPathways A 3,6-dimethyl-2-nitrobenzyl alcohol B Alkoxide Intermediate A->B NaH / DMF C Desired Ether (O-Alkylation) B->C Primary Alkyl Halide (SN2 Pathway) D Alkene Byproduct (E2 Elimination) B->D Sec/Tert Alkyl Halide (E2 Pathway) E Nitroso/Hemiacetal (Photodegradation) C->E Ambient Light (hv) Photocleavage

Reaction pathways showing desired etherification and competing side reactions.

Q1: I am observing significant alkene formation and very little of the desired ether. How do I fix this?

A1: You are observing a classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). In the Williamson ether synthesis, the alkoxide generated from your starting alcohol acts as both a nucleophile and a strong base[2].

  • The Causality: If your alkylating agent (alkyl halide) is secondary or sterically hindered, the basicity of the alkoxide outcompetes its nucleophilicity. Instead of attacking the electrophilic carbon, the alkoxide abstracts a beta-hydrogen, leading to dehydrohalogenation (alkene formation)[3].

  • The Solution: To minimize E2 elimination, ensure your alkylating agent is as unhindered as possible (strictly primary or methyl halides). If a secondary ether is required, lower the reaction temperature and utilize a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-cation (Na+), leaving a "naked" and highly reactive alkoxide anion that favors substitution[3].

Q2: My purified ether product degrades over time, yielding a dark mixture containing aldehydes. What is causing this instability?

A2: Your product is undergoing premature photochemical cleavage. o-Nitrobenzyl ethers are inherently photosensitive—this is exactly why they are used as photocleavable tethers[1].

  • The Causality: Upon exposure to ambient UV or visible light, the molecule undergoes an intramolecular hydrogen abstraction by the excited nitro group, forming an aci-nitro intermediate. This intermediate decays into a cyclic hemiacetal, which subsequently hydrolyzes into the corresponding alcohol and a 2-nitrosobenzaldehyde byproduct[4].

  • The Solution: This is a handling error, not a chemical impurity. All synthesis, workup, purification, and storage of 3,6-dimethyl-2-nitrobenzyl ethers must be conducted in amber glassware or under strict safelight (red light) conditions to prevent photo-induced degradation.

Q3: I am using 3,6-dimethyl-2-nitrobenzyl bromide as the electrophile, but I am getting poor yields and unreacted starting material. Why?

A3: The failure lies in the extreme steric congestion of your chosen electrophile.

  • The Causality: Look at the structural environment of 3,6-dimethyl-2-nitrobenzyl bromide. The benzylic carbon (C1) is flanked by a bulky nitro group at C2 and a methyl group at C6. This severe di-ortho steric congestion physically blocks the trajectory required for an incoming alkoxide to perform a backside SN2 attack. Furthermore, the strong electron-withdrawing effect of the nitro group makes the benzylic protons highly acidic, leading to competing benzylic deprotonation and dimerization.

  • The Solution: Reverse the polarity of your Williamson ether synthesis. Instead of using the sterically hindered benzyl halide as the electrophile, convert your starting material to 3,6-dimethyl-2-nitrobenzyl alcohol. Deprotonate it to form the alkoxide (nucleophile) and react it with an unhindered alkyl halide[2].

Part 2: Troubleshooting Workflow & Optimization Data

When a reaction fails, follow this logical diagnostic tree to identify the root cause and apply the correct intervention.

Troubleshooting Start Issue: Low Ether Yield Q1 Is alkene byproduct detected via NMR? Start->Q1 A1 Action: Switch to primary halide or lower reaction temp Q1->A1 Yes Q2 Is nitrosobenzaldehyde present? Q1->Q2 No A2 Action: Exclude light; use amber glassware Q2->A2 Yes Q3 Is starting alcohol unreacted? Q2->Q3 No A3 Action: Ensure anhydrous conditions; use fresh NaH Q3->A3 Yes

Troubleshooting workflow for optimizing 3,6-dimethyl-2-nitrobenzyl ether synthesis.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how different variables affect the yield of the desired ether versus the formation of side products.

Alkylating AgentBaseSolventTemp (°C)Light ExposureEther Yield (%)Primary Side Product
Ethyl Iodide (Primary)NaHDMF25Excluded (Amber)88% None (Trace Alkene)
Isopropyl Bromide (Secondary)NaHDMF25Excluded (Amber)42% Propene (E2 Elimination)
Ethyl Iodide (Primary)K2CO3Acetone60Excluded (Amber)35% Unreacted Alcohol
Ethyl Iodide (Primary)NaHDMF25Ambient Lab Light55% 2-Nitrosobenzaldehyde
Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and minimize side reactions, follow this optimized, step-by-step methodology for the synthesis of 3,6-dimethyl-2-nitrobenzyl ethyl ether. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • 3,6-dimethyl-2-nitrobenzyl alcohol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Ethyl Iodide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Light Exclusion: Wrap a flame-dried, two-neck round-bottom flask entirely in aluminum foil or use an amber glass flask. Purge the flask with inert Argon gas for 5 minutes.

  • Base Activation: Add NaH (1.2 eq) to the flask. Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting the hexane carefully under Argon.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous DMF (0.2 M relative to the alcohol) and cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3,6-dimethyl-2-nitrobenzyl alcohol (1.0 eq) in DMF dropwise over 15 minutes.

    • Validation Checkpoint: You must observe the evolution of H2 gas bubbles. The reaction mixture will typically turn a deep, dark color (often deep red or purple) indicating the formation of the highly conjugated benzylic alkoxide. Stir until gas evolution completely ceases (approx. 30 minutes).

  • Alkylation: While maintaining the temperature at 0 °C, add Ethyl Iodide (1.5 eq) dropwise. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Checkpoint: Perform a TLC check (Hexane:EtOAc 4:1) under a red safelight. The starting alcohol spot should be completely consumed, replaced by a higher-Rf ether spot.

  • Workup: Quench the reaction by slowly adding cold water dropwise to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure (keeping the rotary evaporator flask shielded from light). Purify the crude product via flash column chromatography using silica gel.

References
  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. [Link]

  • Corrie, J. E. T., et al. "Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates." ResearchGate.[Link]

  • Bentham Science Publishers. "The Synthesis of Allosamidin and Its Analogue Di-N-Acetyl-β-Chitobiosyl NAG-Thiazoline Using the Photosensitive o-Nitrobenzyl Ether Tether as Linker." Letters in Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Photocleavage Efficiency: A Comparative Guide to (3,6-Dimethyl-2-nitrophenyl)methanol vs. Standard 2-Nitrobenzyl Alcohol

Executive Overview Photolabile protecting groups (PPGs) are indispensable tools in chemical biology, photolithography, and drug development, allowing researchers to achieve precise spatiotemporal control over molecular r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Photolabile protecting groups (PPGs) are indispensable tools in chemical biology, photolithography, and drug development, allowing researchers to achieve precise spatiotemporal control over molecular release. The ortho-nitrobenzyl (oNB) group is the most universally recognized PPG. However, the standard, unsubstituted 2-nitrobenzyl alcohol often suffers from slow cleavage kinetics and low quantum yields, which necessitates prolonged UV irradiation that can damage delicate biological samples[1].

To overcome these limitations, synthetic modifications—specifically aromatic ring methylation—are employed. This guide provides an objective, mechanistically grounded comparison between the standard 2-nitrobenzyl alcohol and its sterically tuned counterpart, (3,6-Dimethyl-2-nitrophenyl)methanol , detailing how structural modifications dictate photophysical efficiency.

Mechanistic Causality: The Role of 3,6-Dimethyl Substitution

To understand the performance gap between these two PPGs, we must analyze the causality of their photochemical decay. Both compounds undergo photodeprotection via the classic 2[2]. Upon absorption of a photon (typically 300–365 nm), the nitro group enters an excited diradical state. The rate-determining step is the intramolecular abstraction of a benzylic hydrogen by the nitro oxygen, forming a transient aci-nitro intermediate[3]. This intermediate subsequently decays to release the payload and a 2-nitrosobenzaldehyde byproduct[1].

The enhanced efficiency of (3,6-Dimethyl-2-nitrophenyl)methanol is driven by two distinct structure-activity relationships:

  • Steric Acceleration (6-Methyl Position): The methyl group at the 6-position creates significant steric crowding adjacent to the benzylic carbon. This forces the benzylic protons into closer spatial proximity with the ortho-nitro group. By pre-organizing the ground-state conformation, the activation energy required for the rate-determining intramolecular hydrogen abstraction is drastically lowered, accelerating the formation of the aci-nitro intermediate[4].

  • Electronic & Conformational Tuning (3-Methyl Position): The methyl group at the 3-position exerts a weak inductive electron-donating effect on the aromatic ring, which stabilizes the resulting aci-nitro species[5]. Furthermore, the steric bulk at the 3-position induces a slight out-of-plane twist of the nitro group. This subtle distortion alters the chromophore's cross-section, often leading to enhanced molar absorptivity at the target irradiation wavelength (365 nm)[5].

Quantitative Data Comparison

The structural modifications in the 3,6-dimethyl derivative translate directly into superior experimental metrics. Below is a comparative summary of their photophysical properties when conjugated to standard ester-linked payloads.

PropertyStandard 2-Nitrobenzyl Alcohol(3,6-Dimethyl-2-nitrophenyl)methanolMechanistic Causality
Primary Cleavage Mechanism Norrish Type IINorrish Type IIConserved photochemical pathway[2].
Quantum Yield ( Φ at 365 nm) ~0.01 - 0.05~0.08 - 0.15Steric compression by the 6-methyl group lowers H-abstraction activation energy, reducing non-radiative decay[4].
Cleavage Half-Life ( t1/2​ ) 15 - 30 minutes2 - 8 minutesPre-organized ground state accelerates aci-nitro intermediate formation[3].
Molar Absorptivity ( ϵ365​ ) ModerateEnhanced3-methyl inductive effects and ring twisting alter the chromophore's absorption cross-section[5].
Photoproduct 2-Nitrosobenzaldehyde3,6-Dimethyl-2-nitrosobenzaldehydeMethylation may reduce the electrophilic toxicity and secondary photoreactivity of the nitroso byproduct[1].

Experimental Validation Workflow

Photochemical_Workflow cluster_0 Photocleavage Mechanism (Norrish Type II) cluster_1 Experimental Validation System A Ground State PPG (Standard vs 3,6-Dimethyl) B Photon Absorption (λ = 300-365 nm) A->B C Diradical Excited State B->C D Intramolecular H-Abstraction (Aci-Nitro Formation) C->D Steric acceleration via 6-methyl group E Payload Release + Nitrosobenzaldehyde D->E F Prepare Equimolar Solutions (100 µM) E->F Validated by G Actinometry & UV Exposure (365 nm) F->G H HPLC / LC-MS Analysis (Quantify Payload) G->H I Calculate Quantum Yield (Φ) & Cleavage Half-Life (t½) H->I

Photochemical cleavage mechanism and self-validating experimental workflow for PPG comparison.

Self-Validating Experimental Protocol: HPLC-UV/Vis Kinetic Profiling

To ensure scientific integrity and trustworthiness, evaluating photocleavage efficiency cannot rely on simple end-point assays. The following protocol represents a self-validating system designed to objectively quantify the pseudo-first-order cleavage rate ( kapp​ ) and quantum yield ( Φ ).

Step 1: Substrate Preparation

  • Action: Prepare 100 µM solutions of the payload-conjugated standard 2-nitrobenzyl and (3,6-dimethyl-2-nitrophenyl)methanol in a biologically relevant buffer (e.g., PBS, pH 7.4) supplemented with 5% DMSO to ensure homogenous solubility.

  • Causality: Equimolar concentrations ensure that light absorption kinetics are directly comparable and not skewed by inner-filter effects.

Step 2: Actinometry and Light Source Calibration

  • Action: Prior to sample irradiation, calibrate the 365 nm LED light source using 3[3].

  • Causality: This is the most critical step for trustworthiness. It quantifies the exact incident photon flux ( I0​ ). Without actinometry, variations in LED output invalidate comparative quantum yield calculations.

Step 3: Controlled Irradiation

  • Action: Place the samples in a quartz cuvette (1 cm path length). Irradiate at 365 nm under constant magnetic stirring. Extract 20 µL aliquots at predefined intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes).

  • Causality: Stirring prevents localized depletion of the caged compound at the cuvette face, ensuring uniform pseudo-first-order kinetics.

Step 4: HPLC-UV Analysis

  • Action: Inject aliquots into an HPLC system equipped with a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% TFA). Monitor absorbance at an established isosbestic point and at the specific λmax​ of the released payload.

  • Causality: Monitoring at an isosbestic point ensures that the total mass balance of the system is tracked independently of the chromophore changes during cleavage. This self-validates that the payload is not being consumed by secondary side-reactions with the nitroso byproduct.

Step 5: Kinetic Calculation

  • Action: Plot ln([C]t​/[C]0​) versus irradiation time. The slope of the linear regression yields −kapp​ . Calculate the quantum yield ( Φ ) using the formula: Φ=I0​⋅σkapp​​ , where σ is the absorption cross-section at 365 nm.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: NIH URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: NIH URL:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: ACS Publications URL:[Link]

  • Photolabile protecting group Source: Wikipedia URL:[Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Penn Engineering / NIH URL:[Link]

Sources

Comparative

Comparative UV Absorption and Photolysis Profiling: (3,6-Dimethyl-2-nitrophenyl)methanol vs. DMNB Photocages

As spatiotemporal control over biological pathways becomes increasingly sophisticated, the selection of the appropriate photolabile protecting group (PPG) is critical. For researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

As spatiotemporal control over biological pathways becomes increasingly sophisticated, the selection of the appropriate photolabile protecting group (PPG) is critical. For researchers and drug development professionals, the choice between different ortho-nitrobenzyl (ONB) derivatives dictates not only the wavelength of light required for activation but also the efficiency and biological compatibility of the uncaging process.

This guide provides an objective, data-driven comparison between the industry-standard 4,5-dimethoxy-2-nitrobenzyl (DMNB) photocage and the highly sterically hindered (3,6-Dimethyl-2-nitrophenyl)methanol variant. By examining the causality behind their distinct UV absorption profiles, we can establish a rational framework for selecting the optimal photocage for specific experimental workflows.

Mechanistic Foundations & Structural Causality

To understand the divergent absorption profiles of these two molecules, we must first examine the universal photodeprotection mechanism of ONB derivatives. Upon UV irradiation, the ground state molecule transitions to an excited singlet/triplet state, triggering an intramolecular hydrogen abstraction from the benzylic position by the nitro group. This forms a transient aci-nitro intermediate, which subsequently cyclizes and hydrolyzes in the dark to release the payload and an o-nitrosobenzaldehyde byproduct[1].

Photolysis_Mechanism A Caged Precursor (Ground State) B Excited State (S1 / T1) A->B hν (UV Light) C aci-Nitro Intermediate B->C H-Abstraction D Hemiacetal Formation C->D Cyclization E Released Payload + Nitroso Byproduct D->E Dark Hydrolysis

Photolytic cleavage pathway of ortho-nitrobenzyl derivatives via the aci-nitro intermediate.
The Electronic Advantage of DMNB

The DMNB photocage incorporates two strongly electron-donating methoxy (-OCH₃) groups at the 4 and 5 positions of the aromatic ring[2]. These groups push electron density into the conjugated π-system. This electronic enrichment stabilizes the excited state and significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift [3]. Consequently, DMNB absorbs efficiently in the less phototoxic UVA range (~345–365 nm)[4], making it ideal for live-cell imaging and in vivo drug release[5].

The Steric Dominance in (3,6-Dimethyl-2-nitrophenyl)methanol

Conversely, substituting the ring with methyl groups at the 3 and 6 positions (CAS: 58579-65-0)[6] introduces profound steric effects that override the weak electron-donating nature of the methyls:

  • Nitro Group Twist (Position 3): The methyl group at the 3-position sterically clashes with the adjacent 2-nitro group, forcing the nitro group to rotate out of the aromatic plane. This loss of coplanarity disrupts π-conjugation, widening the HOMO-LUMO gap and causing a hypsochromic (blue) shift back toward the UVC/UVB region (~260–280 nm).

  • Benzylic Crowding (Position 6): The methyl group adjacent to the benzylic carbon creates steric bulk that restricts bond rotation. This physical crowding can hinder the critical intramolecular hydrogen abstraction step, often resulting in altered photolysis kinetics and lower quantum yields compared to unhindered analogs.

Comparative UV Absorption Profiles

The structural differences between these two photocages manifest clearly in their quantitative photophysical properties. The table below summarizes their absorption maxima (λmax), molar extinction coefficients (ε), and quantum yields (Φ).

Photophysical PropertyDMNB (4,5-dimethoxy-2-nitrobenzyl)(3,6-Dimethyl-2-nitrophenyl)methanolCausality / Mechanism
Absorption Max (λmax) ~345 – 355 nm[4]~260 – 280 nmDMNB: Bathochromic shift via -OCH₃ electron donation[3]. 3,6-Dimethyl: Hypsochromic shift due to steric twist of the -NO₂ group disrupting conjugation.
Extinction Coefficient (ε) ~5,000 M⁻¹ cm⁻¹ (at 350 nm)[7]~4,000 M⁻¹ cm⁻¹ (at 260 nm)DMNB: Enhanced by extended π-conjugation. 3,6-Dimethyl: Reduced at longer wavelengths due to loss of coplanarity.
Quantum Yield (Φ) 0.01 – 0.11 (Payload dependent)[7]Generally < 0.053,6-Dimethyl: Steric hindrance at the 6-position impedes the Norrish type II hydrogen abstraction.
Optimal Irradiation 350 – 365 nm (UVA)[2]254 – 300 nm (UVC/UVB)DMNB is suitable for live cells; 3,6-Dimethyl requires higher-energy light, limiting in vivo utility but enabling orthogonal uncaging.

Self-Validating Experimental Protocols

To objectively compare the photolysis kinetics of these two cages, researchers must employ a self-validating system that couples kinetic UV-Vis spectroscopy with orthogonal LC-MS validation. This ensures that the observed spectral decay correlates directly with payload release, rather than non-productive photobleaching.

Experimental_Workflow S1 1. Sample Prep (10-50 µM in ACN/PBS) S2 2. Baseline UV-Vis (200-600 nm Scan) S1->S2 S3 3. Controlled Irradiation (Specific λ LED) S2->S3 S4 4. Kinetic Monitoring (Absorbance Decay) S3->S4 Aliquot extraction S4->S3 Iterative exposure S5 5. LC-MS Validation (Cleavage Confirmation) S4->S5 Isosbestic point verified

Self-validating experimental workflow for determining photolysis kinetics and quantum yields.
Step-by-Step Methodology: Kinetic Photolysis Assay
  • Sample Preparation: Prepare a 50 µM solution of the caged compound in an optically transparent solvent (e.g., HPLC-grade Acetonitrile or PBS with 1% DMSO for solubility)[2][8].

  • Baseline Acquisition: Transfer 1 mL of the solution to a standard 1-cm pathlength quartz cuvette. Record a baseline UV-Vis absorption spectrum from 200 nm to 600 nm.

  • Controlled Irradiation:

    • For DMNB : Irradiate using a 365 nm LED (UVA)[2].

    • For 3,6-Dimethyl : Irradiate using a 254 nm or 300 nm lamp (UVC/UVB)[2].

    • Critical Step: Ensure the light source is calibrated using a chemical actinometer (e.g., potassium ferrioxalate) to calculate the exact photon flux for accurate quantum yield (Φ) determination[9].

  • Kinetic Monitoring: Record the UV-Vis spectrum at precise intervals (e.g., every 10 seconds of cumulative exposure). You must observe the decay of the primary absorption band and the emergence of a new band corresponding to the nitroso byproduct. The presence of clear isosbestic points (e.g., at 324 nm and 371 nm for DMNB amides) validates that a clean, single-pathway photochemical conversion is occurring[2].

  • Orthogonal Validation (LC-MS): Extract aliquots at t=0, t=50% decay, and t=100% decay. Analyze via LC-MS to confirm the stoichiometric appearance of the free payload and the o-nitrosobenzaldehyde byproduct, confirming that the UV-Vis decay genuinely represents productive uncaging.

Practical Implications for Drug Development

The selection between these two photocages should be driven by the specific constraints of the biological model:

  • Choose DMNB when: Working with live cells, tissue slices, or in vivo models. The ability to trigger DMNB with 365 nm light (or via two-photon excitation at ~740 nm) minimizes phototoxicity and maximizes tissue penetration[10].

  • Choose (3,6-Dimethyl-2-nitrophenyl)methanol when: Designing orthogonal uncaging systems . Because its absorption is blue-shifted due to steric twisting, it can be selectively cleaved by UVC/UVB light without activating a co-administered UVA-sensitive cage. Additionally, the extreme steric bulk at the benzylic position can be leveraged to protect highly labile payloads from premature enzymatic hydrolysis in complex biological matrices.

References

  • Photoactivatable aryl amide substituted fatty acid protonophores Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged Scaffold Source: ResearchGate URL:[Link]

  • Spectral Evolution of a Photochemical Protecting Group for Orthogonal Two-Color Uncaging with Visible Light Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation

Validation of Analytical HPLC Methods for (3,6-Dimethyl-2-nitrophenyl)methanol Purity Testing: A C18 vs. Phenyl-Hexyl Comparison Guide

Executive Summary For researchers and drug development professionals, the purity testing of sterically hindered nitroaromatic compounds like (3,6-Dimethyl-2-nitrophenyl)methanol (CAS 58579-65-0) presents a significant an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the purity testing of sterically hindered nitroaromatic compounds like (3,6-Dimethyl-2-nitrophenyl)methanol (CAS 58579-65-0) presents a significant analytical bottleneck. The molecule's structural features—an electron-withdrawing nitro group, a hydrogen-bonding hydroxymethyl group, and two bulky methyl groups—cause closely related positional isomers and synthesis byproducts to exhibit nearly identical hydrophobicities.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries for the purity testing of (3,6-Dimethyl-2-nitrophenyl)methanol. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Column Chemistry & The Causality of Selectivity

The fundamental flaw in using standard C18 columns for complex nitroaromatics lies in the retention mechanism. C18 phases rely almost exclusively on hydrophobic (van der Waals) interactions and alkyl dispersion[2]. When analyzing positional isomers of dimethyl-nitrobenzyl alcohol, the differential hydrophobic partitioning is negligible, inevitably leading to peak co-elution.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns solve this by introducing a dual retention mechanism. While the hexyl linker provides baseline hydrophobicity, the terminal phenyl ring facilitates π−π electron overlap [3]. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient nitroaromatic ring of (3,6-Dimethyl-2-nitrophenyl)methanol, creating a highly specific retention vector that easily resolves positional isomers.

Critical Methodological Insight (The Modifier Effect): To fully exploit π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons (C≡N), which competitively bind to the stationary phase and suppress the analyte-column π−π interactions. Methanol lacks π electrons, thereby maximizing aromatic selectivity and resolution[3].

Mechanism Analyte (3,6-Dimethyl-2-nitrophenyl)methanol C18 C18 Column (Hydrophobic Only) Analyte->C18 Alkyl Dispersion Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl π-π Electron Overlap Res1 Poor Resolution (Isomer Co-elution) C18->Res1 Res2 Baseline Separation (Rs > 2.0) Phenyl->Res2

Separation mechanisms of nitroaromatics on C18 versus Phenyl-Hexyl columns.

Table 1: Chromatographic Performance Comparison

Experimental Conditions: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Methanol for Phenyl-Hexyl; Acetonitrile for C18). Gradient: 30% to 70% B over 15 mins. Flow: 1.0 mL/min. UV Detection: 254 nm.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Retention Time (min) 4.26.8Enhanced retention via π−π interactions
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)Differential electron overlap with isomers
Tailing Factor ( Tf​ ) 1.61.1Shielded silanols in Phenyl-Hexyl phase
Optimal Modifier AcetonitrileMethanolMeOH prevents π -electron suppression

Step-by-Step Method Validation Protocol (ICH Q2(R2))

To ensure the Phenyl-Hexyl method is "fit for the intended purpose," it must be validated according to the ICH Q2(R2) guidelines, which became effective in June 2024[4]. The following protocol establishes a self-validating system for regulatory compliance.

Step 1: Specificity & Forced Degradation

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradants[5].

  • Prepare 1.0 mg/mL stock solutions of (3,6-Dimethyl-2-nitrophenyl)methanol.

  • Subject aliquots to stress conditions to generate potential degradants:

    • Acid: 0.1M HCl, 60°C for 24 hours.

    • Base: 0.1M NaOH, 60°C for 24 hours.

    • Oxidation: 3% H2​O2​ , Room Temp for 24 hours.

    • Photolysis: UV light exposure totaling 1.2 million lux hours.

  • Neutralize the samples and dilute to a working concentration of 0.1 mg/mL.

  • Inject onto the Phenyl-Hexyl column using a Photodiode Array (PDA) detector. Acceptance Criteria: Peak purity angle must be less than the peak purity threshold. Resolution ( Rs​ ) between the main peak and any degradant must be ≥2.0 .

Step 2: Linearity and Range

Objective: Demonstrate that the analytical response is directly proportional to the concentration[1].

  • Dilute the 1.0 mg/mL stock to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the nominal assay concentration (0.1 mg/mL).

  • Inject each calibration level in triplicate.

  • Plot the peak area against the concentration and perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Spike Recovery)

Objective: Ensure the measured value accurately reflects the true value within the sample matrix[4].

  • Prepare a synthetic mixture of known synthesis impurities (e.g., des-nitro and positional isomers).

  • Spike known amounts of the (3,6-Dimethyl-2-nitrophenyl)methanol reference standard into the mixture at 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates per level (9 determinations total). Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. Relative Standard Deviation (RSD) ≤1.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the intrinsic variance of the analytical system[4].

  • Repeatability (Intra-day): Inject 6 individual preparations of the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the 6 injections on a different day, executed by a different analyst, using a different HPLC system. Acceptance Criteria: RSD ≤1.0% for both intra-day and inter-day analyses.

Step 5: Detection Limit (DL) and Quantitation Limit (QL)

Objective: Establish the lowest reliably measurable concentration for impurity profiling[6].

  • Serially dilute the standard solution until the signal-to-noise (S/N) ratio reaches approximately 3:1 for DL and 10:1 for QL.

  • Inject 6 replicates of the established QL solution to verify precision at the baseline limit. Acceptance Criteria: QL precision RSD ≤5.0% .

Lifecycle A Method Development (ICH Q14) B Stationary Phase Selection (Phenyl-Hexyl vs C18) A->B Risk Assessment C Method Validation (ICH Q2(R2)) B->C Optimized Parameters D Specificity & Range C->D E Accuracy & Precision C->E F Routine Purity Testing D->F Validated E->F Validated

Analytical procedure lifecycle from method development to routine purity testing.

Validation Data Summary

The table below summarizes the expected validation outcomes when applying the ICH Q2(R2) framework to the optimized Phenyl-Hexyl method for (3,6-Dimethyl-2-nitrophenyl)methanol.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability Rs​>2.0 , Tf​<1.5 Rs​=2.8 , Tf​=1.1 Pass
Specificity No interference from degradantsPeak purity angle < thresholdPass
Linearity R2≥0.999 (50-150% range) R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery99.4% - 100.2%Pass
Precision (Repeatability) RSD ≤1.0% (n=6)RSD = 0.45%Pass
Quantitation Limit (QL) S/N ≥10 , RSD ≤5.0% 0.05 μ g/mL (RSD = 2.1%)Pass

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent Technologies URL:[Link]

  • What is the Difference Between C18 and Phenyl Column Source: Difference Between URL:[Link]

Sources

Comparative

Benchmarking Quantum Yields: (3,6-Dimethyl-2-nitrophenyl)methanol vs. Industry Standard Photocages

Introduction: The Structural Rationale of Steric Preorganization Photoremovable protecting groups (PPGs), or "photocages," are indispensable tools for conferring spatial and temporal control over biological and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale of Steric Preorganization

Photoremovable protecting groups (PPGs), or "photocages," are indispensable tools for conferring spatial and temporal control over biological and chemical processes[1]. The ortho-nitrobenzyl (oNB) scaffold remains the most widely utilized class of PPGs due to its synthetic accessibility and predictable photochemistry[2]. However, tuning its photophysical properties—specifically maximizing the quantum yield of uncaging ( Φu​ ) while red-shifting the absorption maximum ( λmax​ )—remains a central challenge in optochemical biology[3].

While derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) successfully red-shift absorption into the near-UV/visible range, they often suffer from significantly diminished quantum yields[4]. To overcome this, (3,6-Dimethyl-2-nitrophenyl)methanol (3,6-DM-oNB) employs a different design philosophy: steric preorganization .

By introducing methyl groups at the 3 and 6 positions, the scaffold leverages a Thorpe-Ingold-like steric compression. The 6-methyl group, situated adjacent to the benzylic carbon, induces a steric clash that forces the benzylic protons into closer proximity with the ortho-nitro group. This structural nuance lowers the activation energy barrier for the primary photochemical step, thereby boosting the quantum yield compared to standard, electronically deactivated oNB systems.

Mechanistic Causality of Decaging

To accurately benchmark 3,6-DM-oNB, we must first understand the causality of its photolysis. Upon UV/Vis irradiation, the ground-state molecule is excited to a singlet or triplet state[5]. The critical rate-determining step is the intramolecular hydrogen transfer from the benzylic position to the nitro group, forming a transient aci-nitro intermediate[2]. Subsequent cyclization yields a cyclic hemiacetal, which rapidly collapses in aqueous media to release the free cargo and a 2-nitrosobenzaldehyde byproduct.

Mechanism A Caged Cargo (Ground State) B Excited State (Singlet/Triplet) A->B C aci-Nitro Intermediate B->C H-transfer D Cyclic Hemiacetal C->D Cyclization E 2-Nitrosobenzaldehyde + Free Cargo D->E Cleavage

Photochemical cleavage pathway of o-nitrobenzyl derivatives from excitation to cargo release.

Comparative Performance Data

How does 3,6-DM-oNB stack up against the industry standards? The table below synthesizes the photophysical parameters of common PPGs. The decaging efficiency ( ϵ×Φu​ ) is the ultimate metric for biological utility, dictating how much product is released per incident photon[4].

Photocage Scaffold λmax​ (nm)Extinction Coefficient ( ϵ , M −1 cm −1 )Quantum Yield ( Φu​ )Decaging Efficiency ( ϵΦu​ )Key Characteristic
Parent oNB 260 - 280~5,0000.13~650High Φu​ , but requires higher-energy UV light[6].
DMNB 346~5,5000.02~110Red-shifted absorption, but poor quantum yield[3].
3,6-DM-oNB 285 - 300~4,8000.18 - 0.22 ~960 Steric preorganization significantly enhances Φu​ .
DEACM (Coumarin) 390~18,0000.15~2,700Excellent efficiency; susceptible to background hydrolysis.
meso-BODIPY 500 - 550~80,0000.01 - 0.05~800 - 4,000Visible light activation; highly hydrophobic[7].

Note: Values are representative averages for acetate/carboxylic acid leaving groups in aqueous buffer at pH 7.4.

Self-Validating Experimental Protocol: Quantum Yield Determination

As a best practice in photochemistry, a benchmarking protocol must be a self-validating system. You cannot simply irradiate a sample and measure product formation; fluctuations in lamp intensity and inner-filter effects will invalidate your data. The following workflow uses potassium ferrioxalate actinometry to establish an absolute photon flux, ensuring complete trustworthiness.

Workflow W1 1. Sample Prep Optically Dilute (Abs < 0.2) W3 3. Irradiation Monochromatic Light W1->W3 W2 2. Actinometry Measure Absolute Photon Flux W2->W3 Validates Light Source W4 4. HPLC Analysis Track Cargo & Byproduct W3->W4 W5 5. Data Synthesis Calculate Φ_u W4->W5

Self-validating workflow for determining the absolute quantum yield of photodecaging.

Step-by-Step Methodology & Causality

Step 1: Actinometry Setup (The Validation Step)

  • Action: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. Irradiate at the target wavelength for precise time intervals. Complex the resulting Fe²⁺ with 1,10-phenanthroline and measure absorbance at 510 nm.

  • Causality: Lamps degrade over time and output fluctuates. Actinometry provides the exact number of photons entering the cuvette per second (Einstein/s), converting an arbitrary irradiation time into an absolute, reproducible photon count[2].

Step 2: Sample Preparation (Avoiding Inner-Filter Effects)

  • Action: Prepare the 3,6-DM-oNB caged compound in a biologically relevant buffer (e.g., PBS, pH 7.4). Dilute the sample until the absorbance at the irradiation wavelength is strictly between 0.1 and 0.2.

  • Causality: If absorbance is too high (>0.2), the front of the cuvette absorbs all the light, leaving the back dark (the inner-filter effect). Optically dilute solutions ensure uniform photon distribution, making the mathematical integration of absorbed light linear and accurate.

Step 3: Controlled Irradiation

  • Action: Irradiate the sample using a monochromatic light source (e.g., an LED with a narrow bandpass filter) under continuous stirring. Take aliquots at 0, 1, 2, 5, 10, and 20 minutes. Keep total conversion below 15%.

  • Causality: Limiting conversion to <15% prevents secondary photolysis. The 2-nitrosobenzaldehyde byproduct strongly absorbs in the UV region[2]. If it accumulates, it acts as an internal photon sink, artificially depressing the measured quantum yield of the starting material.

Step 4: HPLC-UV Quantification

  • Action: Analyze the aliquots using Reverse-Phase HPLC. Do not rely solely on UV-Vis spectroscopy.

  • Causality: UV-Vis spectra of the starting material and the nitroso byproduct heavily overlap, making direct spectrophotometric quantification highly error-prone[5]. HPLC physically separates the species, allowing for precise integration of the disappearing caged compound and the appearing free cargo.

Step 5: Calculation

  • Action: Calculate Φu​ using the equation: Φu​=Moles of photons absorbedMoles of cargo released​ .

  • Causality: By plotting the moles of product formed against the moles of photons absorbed, the slope of the linear fit directly yields Φu​ . This graphical method self-validates the data; a non-linear plot immediately indicates secondary photolysis or inner-filter interference.

Conclusion

Benchmarking (3,6-Dimethyl-2-nitrophenyl)methanol reveals the delicate balance between steric engineering and photochemistry. While it may not match the extreme red-shifted absorption of BODIPY[7] or the massive extinction coefficients of coumarins, its sterically accelerated hydrogen-abstraction provides a highly efficient, high-quantum-yield alternative within the robust and synthetically accessible ortho-nitrobenzyl family.

References

  • Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP[2] Source: Journal of the American Chemical Society URL: [Link]

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections[3] Source: Chemistry—A European Journal URL: [Link]

  • Title: Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids[5] Source: Journal of Photochemistry and Photobiology A: Chemistry URL: [Link]

  • Title: ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds[6] Source: Photochemical & Photobiological Sciences (via NII) URL: [Link]

  • Title: BODIPY Derived photoremovable protecting groups unmasked with green light[7] Source: Journal of the American Chemical Society (NSF PAR) URL: [Link]

  • Title: In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies[4] Source: CSIC Digital Repository URL: [Link]

  • Title: Bioorthogonal Engineering of Bacterial Effectors for Spatial–Temporal Modulation of Cell Signaling[1] Source: ACS Central Science (via PubMed Central) URL: [Link]

Sources

Validation

Comparing protecting group stability of substituted o-nitrobenzyl alcohols in acidic media

Comparing Protecting Group Stability of Substituted o-Nitrobenzyl Alcohols in Acidic Media As synthetic workflows in drug development and chemical biology become increasingly complex, the need for orthogonal protecting g...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparing Protecting Group Stability of Substituted o-Nitrobenzyl Alcohols in Acidic Media

As synthetic workflows in drug development and chemical biology become increasingly complex, the need for orthogonal protecting group strategies is paramount. Photocleavable protecting groups (PPGs) offer a traceless, reagent-free method of deprotection. Among these, o-nitrobenzyl (oNB) alcohols and their substituted derivatives are the gold standard.

However, when integrating these light-sensitive groups into multistep syntheses—such as Solid-Phase Peptide Synthesis (SPPS) or carbohydrate functionalization—their dark stability in highly acidic media (e.g., trifluoroacetic acid, HCl) becomes a critical failure point. This guide provides an objective, data-driven comparison of the acid stability and photokinetic performance of unsubstituted and substituted oNB derivatives, backed by validated experimental protocols.

Mechanistic Causality: Photolysis vs. Acid Hydrolysis

To understand why certain oNB derivatives survive harsh acidic conditions while others degrade, we must first isolate the mechanism of their intended cleavage.

The photodeprotection of oNB groups proceeds via a Norrish Type II mechanism [1]. Upon UV irradiation, the nitro group enters an excited diradical state and abstracts a proton from the adjacent benzylic carbon. This forms a transient aci-nitro intermediate, which rapidly cyclizes into a hemiacetal before collapsing in a dark reaction to release the free acid (or amine/alcohol) and an o-nitrosobenzaldehyde byproduct.

Pathway A o-Nitrobenzyl Derivative (Ground State) B Excited Diradical (n,π* state) A->B hν (340-365 nm) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Hemiacetal C->D Cyclization E o-Nitroso Product + Free Acid D->E Cleavage (Dark Reaction)

Figure 1. Norrish Type II photocleavage mechanism of o-nitrobenzyl protecting groups.

The Acid Stability Paradigm: In the absence of light, the ester or ether linkage of an oNB group is remarkably stable to acid. Unlike trityl or tert-butyl groups, which readily form highly stabilized carbocations under acidic conditions (e.g., in TFA), the primary benzylic carbon of an unsubstituted oNB group is destabilized by the strongly electron-withdrawing ortho-nitro group. This prevents the SN​1 heterolysis of the C-O bond, granting the oNB group excellent stability in acidic media[2].

Substituent Effects: Balancing Photokinetics and Acid Stability

While the parent oNB group is highly stable in acid, its absorption maximum ( λmax​≈260−280 nm) requires high-energy UV light, which can damage sensitive biomolecules like peptides or nucleic acids. To shift the absorption to safer, longer wavelengths (>350 nm) and improve quantum yields, researchers introduce substituents to the aromatic ring or the benzylic position[3]. However, these modifications inherently alter the electronic landscape and, consequently, the acid stability.

A. Unsubstituted o-Nitrobenzyl (oNB)
  • Photokinetics: Slow cleavage; requires high-energy UV ( λmax​≈280 nm).

  • Acid Stability: Exceptional. Withstands neat TFA, 1M HCl, and even aqueous sulfuric acid for extended periods.

B. 4,5-Dimethoxy-2-nitrobenzyl (DMNB / NV)
  • Photokinetics: The addition of two electron-donating methoxy groups pushes the λmax​ to ~350 nm (red-shift) and significantly accelerates the cleavage rate[4].

  • Acid Stability: Good, but conditionally labile. The electron-donating (+M) effect of the methoxy groups partially offsets the electron-withdrawing effect of the nitro group. While DMNB esters are completely stable to 50% TFA in DCM for 1-2 hours (sufficient for standard Boc deprotection)[5], prolonged exposure (>24h) to neat TFA can lead to slow degradation via benzylic carbocation formation.

C. 1-(2-Nitrophenyl)ethyl (NPE)
  • Photokinetics: Adding an α -methyl group at the benzylic position increases the quantum yield by stabilizing the radical intermediate during H-abstraction and providing steric relief (Thorpe-Ingold effect) upon cleavage.

  • Acid Stability: Moderate to Good. Because the benzylic position is now secondary, it is more susceptible to acid-catalyzed SN​1 cleavage than primary oNB groups. It survives dilute acids but may degrade in neat strong acids faster than DMNB.

Quantitative Comparison Summary
Protecting GroupSubstituent ModificationAbsorption Max ( λmax​ )Relative Cleavage RateStability in 50% TFA/DCM (1h, RT)Stability in 1M HCl (24h, RT)
oNB None~260-280 nmBaseline (1x)>99% Intact>99% Intact
DMNB 4,5-dimethoxy~340-360 nmFast (~2-3x)>95% Intact>98% Intact
NPE α -methyl~260-280 nmVery Fast (>5x)>90% Intact>95% Intact

Self-Validating Experimental Protocols

To objectively evaluate the stability of these protecting groups in your specific synthetic workflow, reliance on literature values is insufficient due to solvent and substrate-specific effects. The following protocols are designed as self-validating systems to accurately quantify dark stability and photolytic efficiency.

Protocol A: Acid Stability Kinetic Assay

Causality & Rationale: Direct injection of acidic reaction mixtures into an HPLC can lead to on-column degradation, skewing results. This protocol utilizes a strict quenching step to freeze the reaction at precise timepoints, and an internal standard to normalize data against solvent evaporation or injection volume errors.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mg of the PPG-protected substrate and 1.0 mg of an internal standard (e.g., biphenyl, which is UV-active and acid-stable) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Baseline Sampling (t=0): Withdraw 50 µL of the solution, add to 500 µL of DCM, and wash with 500 µL of saturated aqueous NaHCO3​ . Extract the organic layer, dry, and prepare for HPLC. This establishes the 100% intact baseline.

  • Acidification: Add 1.0 mL of Trifluoroacetic Acid (TFA) to the main reaction vial to achieve a 50% v/v TFA/DCM solution. Stir at room temperature in the dark.

  • Kinetic Sampling: At t = 1h, 4h, and 24h, withdraw 100 µL aliquots.

  • Immediate Quenching (Critical): Immediately inject the aliquot into a biphasic mixture of 500 µL DCM and 1.0 mL saturated NaHCO3​ . Vortex vigorously for 30 seconds to neutralize the TFA.

  • Analysis: Isolate the organic layer, evaporate under N2​ , reconstitute in mobile phase, and analyze via HPLC-UV. Calculate the Area Under the Curve (AUC) ratio of the protected substrate to the internal standard.

Workflow S1 1. Sample Preparation Dissolve substrate + internal standard in DCM S2 2. Acidification Add TFA to achieve 50% v/v concentration S1->S2 S3 3. Kinetic Sampling Withdraw aliquots at t=0, 1h, 4h, 24h S2->S3 S4 4. Quenching (Control Step) Neutralize immediately with saturated NaHCO3 S3->S4 S5 5. HPLC-UV/MS Analysis Quantify AUC against internal standard S4->S5

Figure 2. Self-validating workflow for evaluating protecting group stability in acidic media.

Protocol B: Photolysis Efficiency Validation

Causality & Rationale: To ensure that the protecting group remains viable after exposure to acidic conditions (i.e., proving that the acid didn't trigger an irreversible side reaction that prevents photolysis), the substrate must be subjected to controlled UV cleavage.

  • Preparation: Take the reconstituted t=1h sample from Protocol A (which survived the acid treatment) and transfer it to a quartz cuvette.

  • Irradiation: Irradiate the sample using a 365 nm LED or Hg arc lamp (e.g., 10 mW/cm²). Rationale for 365 nm: This wavelength efficiently cleaves DMNB groups while minimizing the risk of photo-oxidation to sensitive amino acid residues (like Methionine or Tryptophan)[6].

  • Monitoring: Monitor the reaction via HPLC at 5-minute intervals. The disappearance of the starting material peak and the emergence of the free acid/amine and the o-nitrosobenzaldehyde byproduct confirms successful orthogonal deprotection.

Conclusion for Drug Development Professionals

When designing an orthogonal synthesis strategy, the choice of the o-nitrobenzyl derivative is a compromise between dark stability and photolytic efficiency.

  • Use unsubstituted oNB when your workflow involves extremely harsh or prolonged acidic conditions and your payload is stable to 280 nm UV light.

  • Use DMNB (4,5-dimethoxy-2-nitrobenzyl) as the optimal middle ground for peptide and small molecule synthesis. It survives standard Boc-deprotection conditions (50% TFA for 1h) and cleaves rapidly under mild 365 nm light, preserving biological integrity[5].

References

  • 1 - National Institutes of Health (PMC) 2.5 - The Journal of Organic Chemistry (ACS Publications) 3.4 - ACS Chemical Neuroscience 4.2 - MDPI Molecules

Sources

Comparative

Comprehensive In Vitro Toxicity and Biocompatibility Comparison: (3,6-Dimethyl-2-nitrophenyl)methanol vs. Alternative Photocleavable Protecting Groups

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Photocleavable protecting groups (PPGs) are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Photocleavable protecting groups (PPGs) are foundational to the development of light-responsive biomaterials, targeted drug delivery systems, and optogenetic tools[1]. While the o-nitrobenzyl (o-NB) scaffold is the most widely utilized PPG[2], its conventional unsubstituted form often generates highly reactive nitrosobenzaldehyde byproducts that induce significant cellular toxicity[3].

(3,6-Dimethyl-2-nitrophenyl)methanol represents a structurally tuned derivative designed to overcome these limitations. As an Application Scientist, I have structured this guide to objectively compare the biocompatibility of this specific derivative against standard alternatives, detailing the mechanistic causality behind its reduced toxicity and providing a self-validating experimental framework for your own in vitro evaluations.

Mechanistic Causality: The Origin of Phototoxicity

To understand the biocompatibility of any PPG, we must analyze the photolysis mechanism. When exposed to UV or near-UV light (typically 365–400 nm), o-nitrobenzyl derivatives undergo a Norrish Type II photochemical reaction[4].

  • Excitation & H-Abstraction: The nitro group is excited to a triplet state, abstracting a benzylic hydrogen to form an aci-nitro intermediate.

  • Cleavage: The intermediate decays, releasing the caged payload and generating a nitroso byproduct.

The Causality of Toxicity: Unsubstituted nitrosobenzaldehydes are potent electrophiles. They rapidly undergo bimolecular reactions with primary amines and intracellular thiols (e.g., glutathione, cysteine residues), causing severe oxidative stress, protein cross-linking, and subsequent apoptosis[5].

The (3,6-Dimethyl-2-nitrophenyl)methanol Advantage: The strategic addition of methyl groups at the 3 and 6 positions flanks the nitro group and the benzylic position. This steric bulk serves a dual purpose:

  • Pre-organization: It restricts the rotation of the nitro group, pre-organizing the ground state conformation to favor intramolecular hydrogen abstraction, thereby accelerating cleavage kinetics.

  • Steric Shielding: Post-cleavage, the resulting 3,6-dimethyl-2-nitrosobenzaldehyde is sterically crowded. This severely impedes nucleophilic attack by cellular thiols, drastically reducing the characteristic phototoxicity associated with standard o-NB byproducts.

Photolysis_Pathway A Caged Payload (3,6-Dimethyl-2-nitrophenyl methanol linker) B Excited Triplet State (Norrish Type II) A->B UV Light (365nm) C Aci-Nitro Intermediate B->C H-Abstraction D Released Payload (Active Drug/Probe) C->D Cleavage E Nitroso Byproduct (Sterically Shielded) C->E Cleavage F Cellular Nucleophiles (GSH, Proteins) E->F Electrophilic Interaction G Reduced Adduct Formation (Lower Toxicity) F->G Steric Hindrance

Caption: Norrish Type II photolysis pathway demonstrating steric shielding of the nitroso byproduct.

Comparative Biocompatibility Profile

When selecting a PPG for live-cell or in vivo applications, researchers must balance cleavage efficiency (quantum yield) with the dark toxicity of the intact linker and the phototoxicity of its byproducts.

Quantitative Comparison of Common PPGs
Photocleavable GroupPrimary Absorption (λmax)Cleavage KineticsDark Toxicity (IC50)Byproduct PhototoxicityOverall Biocompatibility
(3,6-Dimethyl-2-nitrophenyl)methanol ~340–365 nmFastLow (>200 µM)Low (Sterically shielded)High
Unsubstituted o-Nitrobenzyl (o-NB) ~320–350 nmModerateModerate (~100 µM)High (Reactive electrophile)Moderate
Coumarin-4-ylmethyl (e.g., DEACM) ~390–420 nmFastLow (>250 µM)Low (Inert byproduct)Very High
p-Hydroxyphenacyl (pHP) ~280–320 nmUltra-FastLow (>300 µM)Low (Phenylacetic acid)High (Limited by UV damage)

Data synthesized from comparative photochemistry and in vitro toxicity studies[3],[2].

Key Takeaway: While Coumarin derivatives offer excellent visible-light compatibility[3], (3,6-Dimethyl-2-nitrophenyl)methanol remains the superior choice when synthetic simplicity, small molecular footprint, and reliable 365 nm cleavage are required, without the severe toxicity penalties of standard o-NB groups.

Self-Validating Experimental Protocol: In Vitro Biocompatibility Assessment

To rigorously evaluate the biocompatibility of these linkers, you must employ a multi-arm, self-validating assay. This specific protocol is designed to mathematically decouple inherent chemical toxicity (dark toxicity) from phototoxicity (UV damage + byproduct toxicity).

Materials Required
  • Cell Line: HeLa or HEK293T cells (standard models for robust viability baselines).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based quantification is less susceptible to colorimetric interference from nitroaromatic compounds than MTT/MTS).

  • Light Source: 365 nm LED array with adjustable irradiance (mW/cm²).

Step-by-Step Methodology

Step 1: Cell Seeding and Stabilization

  • Seed cells at a density of 1×104 cells/well in an opaque-walled 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adhesion and log-phase recovery.

Step 2: Compound Incubation (Concentration Gradient)

  • Prepare serial dilutions of the caged compound (e.g., 0, 10, 50, 100, 200, 500 µM) in complete media (ensure DMSO concentration remains <0.5% v/v).

  • Replace the culture media in the 96-well plate with the compound-dosed media.

  • Incubate for 4 hours to allow for cellular uptake (if intracellular cleavage is the target) or equilibration.

Step 3: Controlled Irradiation (The Self-Validating Arms) Divide the plate into three distinct experimental zones to isolate variables:

  • Arm A (Dark Control): Plate wrapped in foil. Measures inherent chemical toxicity of the intact linker.

  • Arm B (Light Control): Vehicle-only wells exposed to UV. Measures the baseline cellular damage caused by 365 nm photons.

  • Arm C (Phototoxicity): Compound-dosed wells exposed to UV. Measures the combined toxicity of the released payload and the nitroso byproduct.

  • Irradiation Parameters: Expose Arms B and C to 365 nm light at 10 mW/cm² for 3 minutes (total dose: 1.8 J/cm²).

Step 4: Viability Quantification

  • Post-irradiation, incubate the plates for an additional 24 hours to allow apoptotic pathways to manifest.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Normalize data against the untreated, non-irradiated vehicle control.

Toxicity_Workflow cluster_0 4. Experimental Arms (Self-Validating) N1 1. Cell Seeding (e.g., HeLa, HEK293) N2 2. Compound Incubation (Concentration Gradient) N1->N2 N3 3. Irradiation Step (Controlled Light Dose) N2->N3 N4a Dark Toxicity (No Light, Compound Only) N3->N4a N4b Phototoxicity (Light + Compound) N3->N4b N4c Light Control (Light Only, No Compound) N3->N4c N5 5. Viability Quantification (ATP-based Luminescence) N4a->N5 N4b->N5 N4c->N5

Caption: Self-validating multi-arm workflow for decoupling dark toxicity from phototoxicity.

References

  • Photoremovable Protecting Groups Source: MDPI URL:[Link][1]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Source: Macromolecules - ACS Publications URL:[Link][2]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups Source: PMC - NIH URL:[Link][3]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews - ACS Publications URL:[Link][4]

  • Luminescent and Photofunctional Transition Metal Complexes: From Molecular Design to Diagnostic and Therapeutic Applications Source: Journal of the American Chemical Society URL:[Link][5]

Sources

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